2,5-Diphenylfuran-3,4-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
19799-49-6 |
|---|---|
Molecular Formula |
C18H12O5 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2,5-diphenylfuran-3,4-dicarboxylic acid |
InChI |
InChI=1S/C18H12O5/c19-17(20)13-14(18(21)22)16(12-9-5-2-6-10-12)23-15(13)11-7-3-1-4-8-11/h1-10H,(H,19,20)(H,21,22) |
InChI Key |
QPKYPOMZPFDBEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |
Other CAS No. |
19799-49-6 |
Synonyms |
2,5-diphenylfuran-3,4-dicarboxylic acid |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 2,5-Diphenylfuran-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Diphenylfuran-3,4-dicarboxylic acid, a substituted furan derivative of interest in organic synthesis and materials science. This document collates available data on its chemical and physical characteristics, outlines a key experimental protocol for its synthesis, and presents a logical workflow for its preparation.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Data has been aggregated from various chemical databases and predictive models.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂O₅ | --INVALID-LINK--[1] |
| Molecular Weight | 308.29 g/mol | --INVALID-LINK--[1] |
| Melting Point | 238 °C (Predicted) | --INVALID-LINK--[2] |
| Boiling Point | 470.5 °C at 760 mmHg | --INVALID-LINK--[1] |
| Density | 1.352 g/cm³ | --INVALID-LINK--[1] |
| Acidity (pKa) | 3.24 ± 0.46 (Predicted) | --INVALID-LINK--[2] |
| LogP | 4.01000 | --INVALID-LINK--[1] |
| Flash Point | 238.4 °C | --INVALID-LINK--[1] |
| Exact Mass | 308.06800 u | --INVALID-LINK--[1] |
| Polar Surface Area (PSA) | 87.74 Ų | --INVALID-LINK--[1] |
| Vapour Pressure | 0.0±1.2 mmHg at 25°C | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding diethyl ester, diethyl 2,5-diphenylfuran-3,4-dicarboxylate. The process involves a standard alkaline hydrolysis reaction. While a specific protocol for the diphenyl derivative is not widely published, a reliable method can be adapted from the synthesis of analogous furan dicarboxylic acids, such as the one described for 2,5-dimethylfuran-3,4-dicarboxylic acid[3].
Experimental Protocol: Alkaline Hydrolysis of Diethyl 2,5-Diphenylfuran-3,4-dicarboxylate
This protocol is adapted from the established procedure for the hydrolysis of similar furan diesters[3].
Materials:
-
Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled Water
-
Filtration apparatus
-
pH indicator paper or pH meter
Procedure:
-
Dissolution: Dissolve diethyl 2,5-diphenylfuran-3,4-dicarboxylate in a suitable volume of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Saponification: Prepare a solution of potassium hydroxide in ethanol and add it to the flask. The molar ratio of KOH to the diester should be at least 2:1 to ensure complete hydrolysis of both ester groups.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of distilled water.
-
Acidification: Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the pH reaches approximately 2-3. This will protonate the dicarboxylate salt, causing the this compound to precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any remaining salts. The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven to obtain the final this compound.
Synthesis Workflow
The logical workflow for the preparation of this compound from its precursors is illustrated below.
Caption: Synthesis workflow for this compound.
Spectral Data Interpretation
-
¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A very broad singlet, typically downfield (above 10 ppm), would correspond to the two acidic carboxylic acid protons.
-
¹³C NMR: The carbon spectrum would display signals for the phenyl ring carbons, the furan ring carbons, and the carboxyl carbons. The carboxyl carbons are expected to appear in the range of 160-170 ppm.
-
FTIR: The infrared spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid groups, typically in the region of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid would be expected around 1700 cm⁻¹. Additional peaks corresponding to C=C stretching of the aromatic and furan rings would be observed in the 1450-1600 cm⁻¹ region.
References
An In-depth Technical Guide on the Crystal Structure of 2,5-Diphenylfuran-3,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Furan-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic building blocks. The substitution pattern on the furan ring plays a crucial role in determining the molecule's overall conformation and potential for intermolecular interactions, which in turn influences its physicochemical properties and biological function. This technical guide provides a detailed analysis of the crystal structure of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate, a derivative of the 2,5-diphenylfuran-3,4-dicarboxylic acid core. While the crystal structure of the parent dicarboxylic acid is not publicly available, this analysis of its diethyl ester offers valuable insights into the molecular geometry and packing arrangement of this class of compounds.
Experimental Protocols
The synthesis and crystallization of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate, as well as its subsequent X-ray diffraction analysis, are critical steps in elucidating its three-dimensional structure.
Synthesis: The synthesis of the title compound typically follows established methods for furan ring formation. One common route involves the reaction of an appropriate 1,4-dicarbonyl compound with a dehydrating agent. For Diethyl 2,5-diphenylfuran-3,4-dicarboxylate, the synthesis would likely involve the cyclization of a substituted succinate derivative.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is crucial and is often determined empirically.
X-ray Crystallography: The determination of the crystal structure was carried out using a single-crystal X-ray diffractometer. The process involves the following key steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is collected over a range of crystal orientations.
-
Data Reduction: The raw diffraction data is processed to yield a set of unique reflection intensities.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of atomic positions, and thermal parameters.
The experimental workflow for crystal structure determination is illustrated in the diagram below.
Data Presentation
The crystallographic data for Diethyl 2,5-diphenylfuran-3,4-dicarboxylate is summarized in the tables below. This data provides a quantitative description of the crystal lattice and the molecule's geometry.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₂₂H₂₀O₅ |
| Formula Weight | 364.38 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.9535 (8) |
| b (Å) | 17.0116 (12) |
| c (Å) | 18.9219 (14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3847.7 (5) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Reflections Collected | 19957 |
| Independent Reflections | 3778 |
| R(int) | 0.081 |
| Final R indices [I>2σ(I)] | R₁ = 0.058, wR₂ = 0.160 |
Table 2: Selected Bond Lengths and Dihedral Angles
| Bond/Angle | Value (° or Å) |
| Dihedral Angle (Phenyl 1 - Furan) | 54.91 (14) |
| Dihedral Angle (Phenyl 2 - Furan) | 20.96 (15) |
| Dihedral Angle (Phenyl 1 - Phenyl 2) | 46.89 (13) |
Data obtained from the crystallographic study of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate.[1]
Structural Analysis
The crystal structure of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate reveals several key features. The furan ring serves as a central scaffold, with two phenyl groups at the 2 and 5 positions and two ethoxycarbonyl groups at the 3 and 4 positions.
Molecular Conformation: The phenyl rings are not coplanar with the furan ring. They are twisted with dihedral angles of 54.91 (14)° and 20.96 (15)° with respect to the furan ring.[1] The dihedral angle between the two phenyl rings is 46.89 (13)°.[1] This twisted conformation is likely due to steric hindrance between the bulky phenyl and ethoxycarbonyl groups.
Intermolecular Interactions: The crystal packing is influenced by weak intermolecular interactions. In the case of the diethyl ester, the primary intermolecular forces are likely van der Waals interactions and potentially weak C-H···O hydrogen bonds. The arrangement of molecules in the crystal lattice is crucial for understanding the material's bulk properties.
The molecular structure and key dihedral angles are depicted in the diagram below.
Conclusion
The crystal structure analysis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate provides fundamental information about its molecular geometry and packing in the solid state. The non-planar conformation, characterized by significant dihedral angles between the furan and phenyl rings, is a key structural feature. This detailed structural data is invaluable for computational modeling, understanding structure-activity relationships, and designing new materials and therapeutic agents based on the this compound scaffold. Further studies to obtain the crystal structure of the parent dicarboxylic acid would be beneficial to understand the influence of the carboxylic acid groups on the crystal packing and hydrogen bonding networks.
References
An In-depth Technical Guide on the Solubility of 2,5-Diphenylfuran-3,4-dicarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols for Solubility Determination
The solubility of an organic compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. The following protocols provide a systematic approach to determining the solubility of 2,5-Diphenylfuran-3,4-dicarboxylic acid.
1. Qualitative Solubility Assessment
A preliminary assessment of solubility in a range of solvents can provide valuable insights into the compound's polarity and potential intermolecular interactions. This can be achieved through simple "like dissolves like" principles and qualitative tests.
Materials:
-
This compound
-
A selection of organic solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions.
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[1]
-
Visually inspect the mixture to determine if the compound has completely dissolved. If the solid is no longer visible, it is considered soluble. If a significant portion remains undissolved, it is deemed insoluble in that solvent under these conditions.
-
Record the observations for each solvent tested.
2. Quantitative Solubility Determination: The Shake-Flask Method
For precise solubility measurement, the shake-flask method is a widely accepted and robust technique.[2] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents
-
Screw-capped vials or flasks
-
Constant temperature bath with a shaker or rotator
-
Analytical balance
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
A suitable analytical technique for quantification (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy)
Procedure:
-
Weigh out an excess amount of this compound, ensuring it is more than what is expected to dissolve, and place it into a screw-capped vial.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath equipped with a shaker or rotator. The temperature should be controlled and recorded.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath until the undissolved solid has settled.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid aspirating solid particles, it is crucial to filter the supernatant immediately using a syringe filter compatible with the solvent.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Polarity: The principle of "like dissolves like" is a key determinant. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. Given the presence of two carboxylic acid groups, this compound is expected to have polar characteristics.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2] This is because the dissolution process is often endothermic.
-
pH (for aqueous solutions): As a dicarboxylic acid, the solubility of this compound in aqueous systems will be highly pH-dependent. In basic solutions, the carboxylic acid groups will deprotonate to form carboxylate salts, which are generally more water-soluble.
-
Crystalline Structure: The crystal lattice energy of the solid compound can affect its solubility. A more stable crystal structure will require more energy to break apart, leading to lower solubility.
Data Presentation
While specific data for this compound is unavailable, the results from the quantitative experiments described above should be compiled into a clear and structured table for easy comparison. An example template is provided below:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Methanol | 25 | Experimental Value | HPLC |
| Ethanol | 25 | Experimental Value | HPLC |
| Acetone | 25 | Experimental Value | HPLC |
| Ethyl Acetate | 25 | Experimental Value | HPLC |
| Dichloromethane | 25 | Experimental Value | HPLC |
| Toluene | 25 | Experimental Value | HPLC |
| Hexane | 25 | Experimental Value | HPLC |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process using the shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
This guide provides the necessary protocols and a conceptual framework for researchers to systematically determine the solubility of this compound in various organic solvents. The resulting data will be invaluable for applications in drug formulation, reaction chemistry, and materials science.
References
Spectroscopic Data for 2,5-Diphenylfuran-3,4-dicarboxylic Acid: A Technical Overview
An in-depth analysis of the available spectroscopic data for 2,5-Diphenylfuran-3,4-dicarboxylic acid reveals a notable absence of comprehensive experimental NMR, IR, and MS spectra in publicly accessible databases and scientific literature. While theoretical data and information on closely related compounds are available, researchers and drug development professionals should be aware of the current data gap for this specific molecule.
Mass Spectrometry (MS) Data
No experimental mass spectrometry data for this compound has been identified. However, predicted mass spectrometry data provides theoretical values for various adducts.
Table 1: Predicted Mass Spectrometry Data for this compound. [1]
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 309.07576 |
| [M+Na]⁺ | 331.05770 |
| [M-H]⁻ | 307.06120 |
| [M+NH₄]⁺ | 326.10230 |
| [M+K]⁺ | 347.03164 |
| [M+H-H₂O]⁺ | 291.06574 |
| [M+HCOO]⁻ | 353.06668 |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data
Comprehensive experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not available in the public domain.
Data on a Closely Related Compound: Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
Spectroscopic and structural data are available for the diethyl ester of the target compound, Diethyl 2,5-diphenylfuran-3,4-dicarboxylate. While not identical, this information can provide insights into the core molecular structure. A 2010 study by Hu, et al. detailed the crystal structure of this ester.[2]
Experimental Protocol: X-ray Crystallography of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate [2]
The synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate was performed according to a previously established literature procedure. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a methanol solution at room temperature. Data collection was carried out using a Bruker SMART APEX CCD area-detector diffractometer. The crystal structure was solved and refined using SHELXS97 and SHELXL97 software, respectively.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a synthesized chemical compound is a standardized process in chemical research. It ensures the identity and purity of the substance.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
The lack of comprehensive, publicly available experimental spectroscopic data for this compound presents a significant challenge for its use in research and development. While predicted mass spectrometry data and information on its diethyl ester derivative offer some guidance, further experimental work is necessary to fully characterize this compound. Researchers are encouraged to perform and publish these analyses to fill the existing knowledge gap.
References
An In-depth Technical Guide to the Thermal Stability of 2,5-Diphenylfuran-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Diphenylfuran-3,4-dicarboxylic acid is a complex organic molecule with potential applications in materials science and as a precursor for novel chemical entities. Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application. This guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its likely decomposition pathways. While direct quantitative data is not available, analysis of related furanic and aromatic dicarboxylic acid structures allows for a reasoned estimation of its thermal properties.
Physicochemical Properties
A limited set of physical properties for this compound has been reported. These values provide a preliminary indication of the compound's thermal behavior.
| Property | Value | Reference |
| Boiling Point | 470.5 °C at 760 mmHg | |
| Flash Point | 238.4 °C |
Table 1: Known Physicochemical Properties of this compound.
The high boiling point suggests that the molecule is stable at elevated temperatures, while the flash point indicates its flammability characteristics.
Predicted Thermal Behavior and Comparative Analysis
In the absence of direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound, its thermal stability can be inferred by examining structurally related compounds. The key structural features of the target molecule are the furan core, the two phenyl substituents, and the two adjacent carboxylic acid groups.
Key Factors Influencing Thermal Stability:
-
Furan Ring: The furan ring itself is an aromatic heterocycle, which generally imparts thermal stability. However, under pyrolytic conditions, furan can undergo complex decomposition reactions.
-
Phenyl Substituents: The phenyl groups are bulky and sterically hindering, which can influence the crystal packing and intermolecular interactions, potentially affecting the melting point and decomposition temperature.
-
Vicinal Dicarboxylic Acids: The presence of two adjacent carboxylic acid groups is a significant feature. Upon heating, these groups can undergo decarboxylation (loss of CO2) or intramolecular dehydration to form a cyclic anhydride.
The following table summarizes the thermal decomposition data for several related aromatic carboxylic acids.
| Compound | Decomposition Onset (°C) | Key Decomposition Products |
| Pyromellitic acid | ~280 °C (melts with decomposition) | Pyromellitic dianhydride, CO2 |
| Mellitic acid | >300 °C | Pyromellitic acid, CO2 |
| Biphenyl-2,2'-dicarboxylic acid | 340 - 400 °C | Biphenyl, Fluorenone |
Table 2: Thermal Decomposition Data for Structurally Related Aromatic Dicarboxylic Acids.
Based on this comparative data, it is reasonable to predict that this compound will exhibit significant thermal stability, with decomposition likely commencing at temperatures above 300°C. The primary decomposition pathway is expected to involve the carboxylic acid groups.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, a series of thermal analyses should be performed. The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of decomposition reactions.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried, powdered sample into a ceramic or platinum crucible.
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample at a linear heating rate of 10°C/min up to a final temperature of 600°C.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the mass loss curve can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, glass transitions, and enthalpies of transition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered sample into an aluminum DSC pan. Crimp-seal the pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample at a linear heating rate of 10°C/min up to a temperature just below the anticipated decomposition temperature (e.g., 350°C) to observe the melting transition.
-
In a separate experiment, heat the sample to a higher temperature (e.g., 500°C) to observe decomposition events, being mindful of potential damage to the DSC cell from corrosive off-gases.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition. The peak area can be integrated to determine the enthalpy of the transition.
Visualizations: Workflow and Hypothetical Pathways
The following diagrams, generated using the DOT language, illustrate a logical workflow for the synthesis and thermal analysis of this compound, and a hypothetical thermal decomposition pathway.
An In-depth Technical Guide to CAS Number 19799-49-6 and its Relevance in Pharmaceutical Research
A Note on Chemical Identification: The provided CAS number, 19799-49-6, corresponds to the chemical compound 3,4-Furandicarboxylic acid, 2,5-diphenyl-. However, the specified topic and target audience—researchers, scientists, and drug development professionals—strongly indicate an interest in a compound more directly related to pharmaceutical synthesis. It is therefore likely that the intended compound of interest is 1-(2-Chlorophenyl)-2-(methylamino)ethanone hydrochloride , a known precursor in the synthesis of ketamine, a significant anesthetic and antidepressant drug. This guide will address both compounds, with a primary focus on the latter due to its clear relevance to the specified audience.
Part 1: 3,4-Furandicarboxylic acid, 2,5-diphenyl- (CAS 19799-49-6)
This compound is a furan derivative with the following essential properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₂O₅ |
| Molecular Weight | 308.29 g/mol |
| Melting Point | 238 °C |
Limited information is publicly available regarding its applications in drug development.
Suppliers:
-
ChemicalBook
-
Chemsrc
Part 2: 1-(2-Chlorophenyl)-2-(methylamino)ethanone and its Hydrochloride Salt
This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably ketamine. While it does not have a registered CAS number in some databases, its precursors and derivatives are well-documented. For the purpose of this guide, we will focus on the properties and synthesis relevant to drug development professionals.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO (Base) |
| Molecular Weight | 183.63 g/mol (Base) |
| Appearance | White solid (hydrochloride salt) |
| Water Solubility | 200 mg/mL (hydrochloride salt) |
| Storage Conditions | 2-8°C |
Experimental Protocols: Synthesis of Ketamine
The synthesis of ketamine from precursors like 1-(2-chlorophenyl)-2-(methylamino)ethanone is a multi-step process. One common route involves the following key transformations.
A prominent synthetic route for ketamine involves the following conceptual steps:
-
Reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide: This Grignard reaction forms (2-chlorophenyl)(cyclopentyl)methanone.
-
α-Bromination: The resulting ketone is brominated at the alpha position to yield an α-bromoketone.
-
Reaction with Methylamine: The α-bromoketone is then reacted with methylamine to introduce the methylamino group, forming an α-hydroxy imine.
-
Thermal Rearrangement: The intermediate undergoes a thermal rearrangement to produce ketamine.
Another documented method for illegal ketamine synthesis utilizes 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) as a precursor.[1] This process involves:
-
Reduction of 2-CPNCH: The precursor is reduced to norketamine using zinc powder and formic acid.
-
Eschweiler-Clarke Reaction: Norketamine is then reacted with formaldehyde and formic acid to synthesize ketamine.[1] This method is noted for its short reaction time and reduced chemical requirements.[1]
Mandatory Visualization: Ketamine Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway to ketamine, highlighting the role of key intermediates.
Caption: A simplified workflow for the synthesis of Ketamine.
Suppliers of Precursors and Related Compounds
Sourcing of precursors for controlled substances like ketamine is highly regulated. The following suppliers offer related chemical building blocks and intermediates for research purposes:
-
Simson Pharma Limited: Offers 1-(4-chlorophenyl)-2-(methylamino)ethanone for custom synthesis.[2]
-
Moringabioorganics: A supplier of various chemical intermediates.[3]
-
Benchchem: Provides a range of chemical compounds for research.
-
SKJ Pharma: Lists various active pharmaceutical ingredients and intermediates.[4]
-
Echemi: A platform listing various chemical suppliers.[5]
-
BOC Sciences: Supplies a range of impurities and reference standards.[]
-
Sigma-Aldrich (Merck): A major supplier of chemicals for research and development.
It is imperative for researchers to adhere to all local and international regulations regarding the procurement and handling of such chemical compounds.
References
molecular weight and formula of 2,5-Diphenylfuran-3,4-dicarboxylic acid
An In-depth Technical Guide to 2,5-Diphenylfuran-3,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a molecule of interest in the synthesis of bioactive and pharmacologically relevant compounds. The following sections detail its chemical and physical properties, a protocol for its synthesis, and its potential applications in research and development.
Core Compound Properties
This compound is a polycyclic aromatic compound containing a central furan ring substituted with two phenyl groups and two carboxylic acid groups. Its chemical structure lends itself to further functionalization, making it a valuable building block in medicinal chemistry.
| Property | Value |
| Molecular Formula | C18H12O5[1][2] |
| Molecular Weight | 308.285 g/mol [1] |
| Exact Mass | 308.068 g/mol [1] |
| Density (Predicted) | 1.352 g/cm³[1] |
| Boiling Point (Predicted) | 470.5°C at 760 mmHg[1] |
| Flash Point (Predicted) | 238.4°C[1] |
| CAS Number | 19799-49-6[1][3][4] |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A common route involves the synthesis of the corresponding diethyl ester, followed by hydrolysis to yield the final dicarboxylic acid. Furan-3,4-dicarboxylic acid and its esters are utilized as initial materials in the creation of various bioactive natural products and molecules with pharmacological utility.[5]
Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
A documented method for synthesizing the diethyl ester precursor provides a foundation for obtaining the target molecule.[5]
Materials:
-
Starting materials for diethyl 2,5-diphenylfuran-3,4-dicarboxylate synthesis as per the referenced literature procedure (Wu et al., 1997).[5]
Procedure:
-
The synthesis of the title compound, diethyl 2,5-diphenylfuran-3,4-dicarboxylate, is carried out following the established literature procedure.[5]
-
The resulting crude product is then purified. Crystallization is a common method for purification, and the crystal structure of this intermediate has been characterized.[5] In the crystal structure of the diethyl ester, the two phenyl rings are twisted relative to the central furan ring.[5]
Hydrolysis to this compound
The final step is the hydrolysis of the ester groups to carboxylic acids.
Materials:
-
Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
The purified diethyl 2,5-diphenylfuran-3,4-dicarboxylate is dissolved in an ethanolic solution of potassium hydroxide.
-
The mixture is refluxed until the hydrolysis is complete (monitoring by thin-layer chromatography is recommended).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with hydrochloric acid to precipitate the dicarboxylic acid.
-
The solid precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
Synthesis Workflow and Logical Relationships
The following diagram illustrates the key steps in the synthesis of this compound, highlighting the transformation from its diethyl ester precursor.
Caption: Synthesis workflow for this compound.
Relevance in Drug Development and Research
While specific signaling pathway interactions for this compound are not extensively documented in readily available literature, its core structure is of significant interest. Furan-based compounds, particularly dicarboxylic acid derivatives, serve as important scaffolds in the synthesis of pharmacologically active molecules.[5]
The rigid, planar furan ring system, combined with the steric and electronic properties of the phenyl substituents, provides a defined three-dimensional structure that can be exploited for targeted drug design. The carboxylic acid functional groups are particularly valuable as they can be readily converted into a wide array of other functional groups, such as esters, amides, and anhydrides, allowing for the systematic exploration of structure-activity relationships. This versatility makes this compound and its analogs promising starting points for the development of new therapeutic agents.
References
- 1. 3,4-Furandicarboxylicacid, 2,5-diphenyl- | CAS#:19799-49-6 | Chemsrc [chemsrc.com]
- 2. PubChemLite - this compound (C18H12O5) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 19799-49-6 [chemicalbook.com]
- 4. This compound CAS#: 19799-49-6 [m.chemicalbook.com]
- 5. Diethyl 2,5-diphenylfuran-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Furan Chemistry: A Technical Guide to the Discovery and History of Furan-Based Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discoveries and historical evolution of furan-based dicarboxylic acids, with a primary focus on 2,5-furandicarboxylic acid (FDCA). From their initial synthesis in the 19th century to their modern-day resurgence as key platform chemicals derived from renewable resources, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. This guide delves into the foundational experimental protocols, presents comparative data on various synthetic routes, and illustrates key chemical and biological pathways.
A Historical Overview: From Bran to Bioplastics
The story of furan-based compounds begins not with the dicarboxylic acids, but with simpler derivatives that laid the groundwork for future discoveries. The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which the first furan derivative, furfural, was isolated.
The timeline of key discoveries is as follows:
-
1780: The first furan derivative, 2-furoic acid, was described by the Swedish chemist Carl Wilhelm Scheele.
-
1831: Johann Wolfgang Döbereiner, a German chemist, reported the discovery of furfural.
-
1870: Furan itself was first prepared by Heinrich Limpricht.
-
1876: The landmark discovery of 2,5-furandicarboxylic acid, initially named dehydromucic acid, was made by German chemists Rudolph Fittig and Heinzelmann. They synthesized this compound through the reaction of mucic acid with concentrated hydrobromic acid.[1]
While these initial discoveries were significant, furan-based dicarboxylic acids remained a niche area of study for many years. However, the 21st century has witnessed a renaissance of interest in these compounds, driven by the pursuit of sustainable chemical production from renewable biomass. FDCA, in particular, has been identified by the US Department of Energy as one of the top 12 bio-based platform chemicals with the potential to replace petroleum-derived terephthalic acid in the production of polymers like polyethylene terephthalate (PET).
Foundational Syntheses: The Original Experimental Protocols
While the full, detailed experimental procedures from the 18th and 19th centuries are not always readily available in modern formats, this section reconstructs the methodologies based on historical records.
The First Furan-Based Dicarboxylic Acid: Fittig and Heinzelmann's Synthesis of Dehydromucic Acid (FDCA) (1876)
Rudolph Fittig and his student Heinzelmann reported the synthesis of dehydromucic acid by the dehydration of mucic acid.
Experimental Protocol:
-
Starting Material: Mucic acid (galactaric acid).
-
Reagent: Concentrated hydrobromic acid.
-
Procedure: Mucic acid was heated with concentrated hydrobromic acid in a sealed tube. The reaction likely involved heating to a high temperature for an extended period to effect the cyclization and dehydration of the sugar acid.
-
Purification: The resulting solid product, dehydromucic acid (FDCA), was likely purified by recrystallization.
Early Furan Derivatives: Precursors to Dicarboxylic Acids
The synthesis of simpler furan compounds paved the way for the later discovery of their dicarboxylic acid counterparts.
-
Furfural (Döbereiner, 1831): Döbereiner's initial observation of furfural was as a byproduct of formic acid synthesis from the distillation of dead ants, which likely contained plant matter.[2] A general laboratory procedure for furfural production from agricultural waste is as follows:
Experimental Protocol (General):
-
Starting Material: Agricultural residues rich in pentosans (e.g., corncobs, oat hulls, bagasse).[2]
-
Reagents: Dilute sulfuric acid, sodium chloride.[3]
-
Procedure: The biomass is heated under pressure with dilute sulfuric acid. The pentosans are hydrolyzed to pentoses, which then undergo dehydration to form furfural. The furfural is continuously removed from the reaction mixture by steam distillation. The addition of salts like sodium chloride can enhance the selectivity and rate of furfural formation.[2][3]
-
Purification: The collected distillate, an azeotropic mixture of furfural and water, is purified by distillation.
Modern Synthetic Routes to 2,5-Furandicarboxylic Acid
The contemporary production of FDCA focuses on sustainable feedstocks, primarily carbohydrates derived from biomass. The most common intermediate in these processes is 5-hydroxymethylfurfural (HMF).
Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF)
The oxidation of HMF to FDCA is a widely studied and optimized process, often employing noble metal catalysts.
Experimental Protocol (General):
-
Starting Material: 5-Hydroxymethylfurfural (HMF).
-
Catalyst: Supported noble metal catalysts (e.g., Pt/C, Pd/C, Au/TiO₂).
-
Oxidant: Molecular oxygen or air.
-
Solvent: Typically an aqueous solution, often with a base (e.g., NaOH, Na₂CO₃) to facilitate the reaction.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 70-140°C) and pressures (e.g., 1-20 bar O₂).
-
Purification: After the reaction, the catalyst is filtered off, and the aqueous solution is acidified to precipitate the FDCA, which is then collected by filtration and dried.
One-Pot Synthesis from Fructose
To streamline the process and reduce costs, one-pot methods for the direct conversion of fructose to FDCA have been developed. These typically involve the dehydration of fructose to HMF, followed by in-situ oxidation.
Experimental Protocol (Example):
-
Starting Material: Fructose.
-
Catalyst: A dual-catalyst system or a multi-functional catalyst. For example, an acid catalyst (e.g., Amberlyst-15) for the dehydration step and an oxidation catalyst (e.g., Co/Mn/Br) for the oxidation step.[4]
-
Solvent: Often a solvent that is suitable for both dehydration and oxidation, such as acetic acid.[4]
-
Reaction Conditions: The reaction is typically carried out in two stages. The first stage involves heating the fructose with the acid catalyst to produce HMF. In the second stage, the oxidation catalyst and an oxidant (e.g., air) are introduced, and the temperature is raised to facilitate the oxidation of HMF to FDCA.[4]
-
Purification: Similar to the HMF oxidation method, the final product is isolated by precipitation and filtration.
Enzymatic Synthesis
Biocatalytic routes for the synthesis of FDCA from HMF are gaining increasing attention due to their potential for high selectivity and mild reaction conditions.[5]
Experimental Protocol (General):
-
Starting Material: 5-Hydroxymethylfurfural (HMF).
-
Biocatalyst: A single enzyme or a cascade of enzymes. For example, HMF oxidase can catalyze the oxidation of HMF to FDCA.[5] Multi-enzyme systems, such as a combination of an alcohol oxidase and a laccase, can also be employed.[4][5]
-
Reaction Conditions: The reactions are typically carried out in an aqueous buffer at or near room temperature and atmospheric pressure.
-
Purification: The product is isolated from the aqueous reaction mixture, often through precipitation by pH adjustment.
Quantitative Data on FDCA Synthesis
The following table summarizes key quantitative data for various modern methods of 2,5-furandicarboxylic acid synthesis.
| Starting Material | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Hydroxymethylfurfural | Pt/C-O-Mg | O₂ | Water | 110 | - | 97 | [6] |
| 5-Hydroxymethylfurfural | Ru/Al₂O₃ | O₂ | Aqueous Alkaline | 140 | - | 98 | [7] |
| 5-Hydroxymethylfurfural | Pd/CC | O₂ | Water | 140 | 30 | 85 | [8] |
| Fructose | Pd/CC | O₂ | Water | 140 | 30 | 64 | [8] |
| Fructose | Amberlyst-15 & Co/Mn/Br | Air | Acetic Acid | 150 (oxidation) | - | 35 | [4] |
| 5-Hydroxymethylfurfural | Laccase & Alcohol Oxidase | Air | Aqueous Buffer | Room Temp. | - | 97.5 | [4] |
Biological Significance and Metabolic Pathways
For drug development professionals, understanding the biological activity and metabolic fate of furan-based dicarboxylic acids is crucial.
Pharmacological Activities of Furan Derivatives
Furan-containing compounds exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug design.[9] These activities include:
-
Antibacterial and Antifungal: Many furan derivatives have demonstrated potent activity against various strains of bacteria and fungi.[9][10]
-
Anti-inflammatory: Certain furan derivatives act as anti-inflammatory agents.[9]
-
Anticancer: Some furan-based compounds have shown promising anticancer activity.[10]
-
Antiviral: The furan scaffold is present in some antiviral agents.[10]
Metabolism of 2,5-Furandicarboxylic Acid
FDCA is a known human metabolite, typically found in urine. Its presence is linked to the dietary intake of furan derivatives, which can be formed during the heating of food.[11] The metabolic pathway of FDCA in humans is not fully elucidated, but it is understood to be a product of the oxidation of HMF, which can be absorbed from the diet.[12]
Conclusion and Future Outlook
The journey of furan-based dicarboxylic acids, from their incidental discovery in the 19th century to their current status as promising bio-based platform chemicals, is a testament to the evolving landscape of chemistry. The historical syntheses, while rudimentary by modern standards, laid the essential groundwork for future innovations. Today, the focus on sustainable and efficient production methods from renewable resources is driving significant advancements in catalysis and biotechnology.
For researchers and scientists, the rich chemistry of the furan ring continues to offer opportunities for the development of novel materials and polymers with enhanced properties. For drug development professionals, the diverse biological activities of furan derivatives present a fertile ground for the discovery of new therapeutic agents. As the bio-economy continues to grow, the importance of furan-based dicarboxylic acids is set to expand, solidifying their role as a cornerstone of a more sustainable chemical industry.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avestia.com [avestia.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5- diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 2,5-Diphenylfuran-3,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Introduction to MOFs in Drug Delivery
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and particularly, drug delivery.[3][4][5] The ability to encapsulate therapeutic agents within their pores and release them in a controlled manner offers significant advantages over traditional drug delivery systems.[6][7] The choice of the organic linker is crucial in determining the final properties of the MOF, including its pore size, stability, and interaction with guest molecules.
2,5-Diphenylfuran-3,4-dicarboxylic acid presents an interesting scaffold for MOF synthesis due to its rigid furan core and the presence of phenyl groups, which can influence the framework's porosity and hydrophobicity. The carboxylic acid groups provide the necessary coordination sites for linking with metal ions.
Generalized Synthesis of MOFs using this compound
The following protocols are based on common synthesis methods for dicarboxylic acid-based MOFs, such as solvothermal and hydrothermal synthesis.[8] Researchers should note that optimization of parameters like temperature, reaction time, solvent system, and metal-to-ligand ratio will be necessary to obtain crystalline materials with the desired properties.
Materials and Reagents
-
Organic Linker: this compound
-
Metal Salts: (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Zirconium(IV) chloride (ZrCl₄), Iron(III) chloride (FeCl₃))
-
Solvents: N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol
-
Modulators (optional): Acetic acid, Benzoic acid, Hydrochloric acid (to control crystal growth and size)
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol is adapted from the synthesis of MOF-5, which uses terephthalic acid.[1]
-
Preparation of Precursor Solutions:
-
Dissolve this compound in N,N-Dimethylformamide (DMF) in a glass vial.
-
In a separate vial, dissolve a stoichiometric equivalent of Zinc nitrate hexahydrate in DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly.
-
-
Heating:
-
Place the autoclave in a preheated oven at a temperature between 100°C and 150°C for 12 to 48 hours. The optimal temperature and time will need to be determined experimentally.
-
-
Cooling and Isolation:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the crystalline product by filtration or centrifugation.
-
-
Washing and Activation:
-
Wash the product with fresh DMF to remove unreacted starting materials.
-
Subsequently, wash with a volatile solvent like methanol or ethanol to exchange the high-boiling point DMF.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce the reaction time compared to conventional solvothermal methods.
-
Preparation of Reaction Mixture:
-
In a microwave-safe reaction vessel, combine this compound, the chosen metal salt, and the solvent (e.g., DMF).
-
-
Microwave Irradiation:
-
Place the vessel in a microwave reactor and heat to a temperature between 100°C and 150°C for a period of 30 minutes to 2 hours.
-
-
Isolation and Purification:
-
Follow the same cooling, isolation, and washing steps as described in the solvothermal protocol.
-
Characterization of the Synthesized MOFs
A combination of analytical techniques should be employed to confirm the successful synthesis and to characterize the properties of the new MOF.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and determine the phase purity of the synthesized material. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure, including bond lengths, bond angles, and pore geometry (if suitable single crystals are obtained). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers and the absence of unreacted dicarboxylic acid. |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | To measure the specific surface area and pore volume of the activated MOF, which are crucial parameters for drug loading capacity. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the synthesized MOF particles. |
Quantitative Data from Analogous Dicarboxylic Acid-Based MOFs
The following table summarizes typical quantitative data for well-characterized MOFs synthesized from dicarboxylic acids, which can serve as a benchmark for the newly synthesized MOFs.
| MOF | Organic Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| MOF-5 | Terephthalic acid | Zn²⁺ | 1500 - 3500 | 0.6 - 1.2 | ~400 |
| MIL-53(Al) | Terephthalic acid | Al³⁺ | 1100 - 1500 | 0.5 - 0.7 | ~500 |
| UiO-66 | Terephthalic acid | Zr⁴⁺ | 1000 - 1300 | 0.4 - 0.6 | ~500 |
| Zr-CAU-28 | 2,5-Furandicarboxylic acid | Zr⁴⁺ | ~1006 | ~0.42 | ~270[9] |
Application in Drug Delivery
MOFs synthesized with this compound are expected to be suitable for the encapsulation and delivery of various therapeutic agents. The phenyl groups may enhance π-π stacking interactions with aromatic drug molecules, potentially leading to high loading capacities.
Protocol for Drug Loading (Post-Synthetic Encapsulation)
-
Activation of MOF: Ensure the MOF is fully activated (i.e., pores are free of solvent molecules) by heating under vacuum.
-
Drug Solution Preparation: Dissolve the desired drug in a suitable solvent in which the MOF is stable.
-
Loading: Immerse the activated MOF in the drug solution and stir for 24-48 hours at room temperature.
-
Isolation and Washing:
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug molecules.
-
-
Drying: Dry the drug-loaded MOF under vacuum at a temperature that does not degrade the drug.
-
Quantification of Drug Loading: Use techniques like UV-Vis spectroscopy, HPLC, or TGA to determine the amount of encapsulated drug.
Visualizations
Experimental Workflow for MOF Synthesis
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Application of metal-organic frameworks-based drug delivery for different diseases treatment | Semantic Scholar [semanticscholar.org]
- 5. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-Diphenylfuran-3,4-dicarboxylic Acid as a Linker in Metal-Organic Frameworks for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of a novel Metal-Organic Framework (MOF) employing 2,5-Diphenylfuran-3,4-dicarboxylic acid as a structural linker. For the purpose of these notes, this hypothetical MOF is designated as G-MOF-DFDA (Gemini-MOF with this compound). The bulky and aromatic nature of this linker is anticipated to create a robust framework with a unique porous environment suitable for the encapsulation and controlled release of therapeutic agents. These protocols are designed to guide researchers in the potential application of such furan-based MOFs in drug delivery systems.
Introduction to this compound as a MOF Linker
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial as it dictates the resulting MOF's topology, porosity, and functional properties. Multi-carboxylic acids are among the most common linkers used in MOF synthesis.[1]
This compound is a promising candidate as a MOF linker due to its rigid, planar furan core and bulky phenyl substituents. These structural features are expected to impart high thermal and chemical stability to the resulting MOF. The phenyl groups may also offer opportunities for π-π stacking interactions with aromatic drug molecules, potentially enhancing drug loading capacity and modulating release kinetics. While the direct use of this compound in MOF synthesis is not yet extensively documented in published literature, its structural similarity to other aromatic dicarboxylic acids used in well-known MOFs suggests its high potential.
Synthesis of G-MOF-DFDA: A Hypothetical Protocol
This section details a proposed solvothermal synthesis method for G-MOF-DFDA using zinc nitrate as the metal source. The solvothermal method is a popular and effective technique for preparing crystalline MOFs.[2]
Materials Required
-
This compound (linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (for washing)
-
Chloroform (for activation)
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
Experimental Protocol
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, dissolve 65.2 mg (0.2 mmol) of this compound and 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 15 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
-
Solvothermal Synthesis:
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 110 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, cool the autoclave to room temperature naturally.
-
-
Isolation and Washing:
-
Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the DMF within the pores.
-
-
Activation of the MOF:
-
To remove the solvent molecules from the pores and activate the MOF for guest uptake, immerse the ethanol-exchanged product in chloroform for 24 hours.[2]
-
Decant the chloroform and dry the activated G-MOF-DFDA under vacuum at 120 °C for 12 hours.
-
Store the activated MOF in a desiccator.
-
Characterization of G-MOF-DFDA
Thorough characterization is essential to confirm the successful synthesis and determine the physicochemical properties of the MOF.
Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Protocol:
-
Grind a small amount of the activated G-MOF-DFDA into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Compare the experimental pattern with a simulated pattern if a single crystal structure is available or with the patterns of the starting materials to confirm the formation of a new crystalline phase.
-
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Protocol:
-
Place 5-10 mg of the activated G-MOF-DFDA in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The weight loss curve will indicate the removal of any residual solvent and the decomposition temperature of the framework.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Purpose: To determine the specific surface area and pore size distribution of the activated MOF.
-
Protocol:
-
Degas approximately 100 mg of the activated G-MOF-DFDA at 120 °C under vacuum for 12 hours.
-
Perform a nitrogen adsorption-desorption measurement at 77 K.
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the pore size distribution using the Barrett-Joyner-Halenda (BJH) method or Non-Local Density Functional Theory (NLDFT).[3]
-
Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the crystal morphology and size of the G-MOF-DFDA particles.
-
Protocol:
-
Mount a small amount of the MOF powder on an aluminum stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.
-
Image the sample using an SEM at an appropriate accelerating voltage.
-
Application in Drug Delivery: Ibuprofen Loading and Release
This section provides a protocol for loading a model anti-inflammatory drug, ibuprofen, into G-MOF-DFDA and studying its in vitro release profile.
Ibuprofen Loading
-
Preparation of Ibuprofen Solution: Prepare a 10 mg/mL solution of ibuprofen in hexane.
-
Loading Procedure:
-
Disperse 50 mg of activated G-MOF-DFDA in 10 mL of the ibuprofen solution.
-
Stir the suspension at room temperature for 72 hours in a sealed vial to allow for maximum encapsulation.
-
Collect the ibuprofen-loaded MOF (Ibu@G-MOF-DFDA) by centrifugation (8000 rpm, 10 min).
-
Wash the loaded MOF with a small amount of hexane to remove any surface-adsorbed drug.
-
Dry the Ibu@G-MOF-DFDA under vacuum at 60 °C for 12 hours.
-
-
Determination of Loading Capacity:
-
Combine the supernatant and the hexane washings.
-
Determine the concentration of un-encapsulated ibuprofen using a UV-Vis spectrophotometer at a wavelength of 264 nm.
-
Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
In Vitro Ibuprofen Release
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.
-
Release Study:
-
Disperse 20 mg of Ibu@G-MOF-DFDA in 50 mL of the PBS solution.
-
Keep the suspension in a shaker bath at 37 °C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 3 mL of the release medium.
-
Immediately replace the withdrawn volume with 3 mL of fresh pre-warmed PBS to maintain a constant volume.
-
Centrifuge the withdrawn samples to remove any MOF particles.
-
Measure the absorbance of the supernatant at 264 nm using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
-
Expected Results and Data Presentation
The following tables present hypothetical but realistic data for G-MOF-DFDA, based on values reported for other MOFs with bulky aromatic linkers.
Table 1: Physicochemical Properties of G-MOF-DFDA
| Property | Expected Value |
| BET Surface Area | 1200 - 1800 m²/g |
| Pore Volume | 0.6 - 0.9 cm³/g |
| Average Pore Diameter | 1.5 - 2.5 nm |
| Thermal Stability | Stable up to 350 °C |
| Crystal Morphology | Rod-like or block-shaped crystals |
Table 2: Ibuprofen Loading and Encapsulation Efficiency
| MOF | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) |
| G-MOF-DFDA | 15 - 25% | 75 - 90% |
| Reference MOF-1 (e.g., MIL-101) | ~20% | ~85% |
| Reference MOF-2 (e.g., UiO-66) | ~10% | ~60% |
Table 3: Comparative In Vitro Release of Ibuprofen
| Time (hours) | Cumulative Release from G-MOF-DFDA (%) |
| 2 | 15 - 25 |
| 8 | 40 - 55 |
| 24 | 70 - 85 |
| 48 | 85 - 95 |
| 72 | > 95 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low crystallinity or amorphous product | Incorrect molar ratio of linker to metal salt; Reaction temperature or time is not optimal. | Optimize the molar ratio of reactants. Vary the reaction temperature (e.g., 90-130 °C) and time (e.g., 24-72 h). |
| Low BET surface area | Incomplete activation; Pore collapse. | Ensure complete solvent exchange before activation. Use a milder activation method, such as supercritical CO₂ drying if available. |
| Low drug loading | Poor affinity between drug and MOF; Pores are too small for the drug molecule. | Try a different solvent for loading. Consider modifying the linker with functional groups that have a higher affinity for the drug. |
| Burst release of the drug | High amount of drug adsorbed on the external surface of the MOF. | Ensure thorough washing of the drug-loaded MOF before drying to remove surface-adsorbed drug. |
Conclusion
The use of this compound as a linker in MOF synthesis presents an exciting opportunity for the development of novel drug delivery systems. The protocols and expected data presented in these application notes provide a comprehensive guide for researchers to explore the potential of the hypothetical G-MOF-DFDA. The bulky and aromatic nature of the linker is anticipated to yield a stable and highly porous material with favorable drug loading and controlled release properties. Further studies are warranted to synthesize and characterize this promising MOF and to evaluate its efficacy in various drug delivery applications.
References
Applications of 2,5-Furandicarboxylic Acid (FDCA) in Polymer Chemistry: Detailed Application Notes and Protocols
A Note on the Monomer: Initial searches for "2,5-Diphenylfuran-3,4-dicarboxylic acid" did not yield significant results in the context of polymer chemistry. It is presumed that the intended monomer of interest is the widely studied and structurally related bio-based platform chemical, 2,5-Furandicarboxylic acid (FDCA) . The following application notes and protocols are therefore focused on the applications of FDCA in the synthesis of high-performance polymers.
Introduction
2,5-Furandicarboxylic acid (FDCA) is a bio-based aromatic dicarboxylic acid that is considered a promising renewable alternative to petroleum-derived terephthalic acid (TPA).[1][2] Its rigid furan ring structure can impart excellent thermal and mechanical properties to polymers, making it a valuable building block for a new generation of sustainable plastics. This document provides an overview of the applications of FDCA in the synthesis of polyesters, polyamides, and polyimides, including detailed experimental protocols and quantitative data on polymer properties.
Polyesters Derived from 2,5-Furandicarboxylic Acid
FDCA is most prominently used in the synthesis of polyesters, with poly(ethylene 2,5-furandicarboxylate) (PEF) being the most studied example. These furan-based polyesters exhibit properties comparable or even superior to their petroleum-based counterparts, such as poly(ethylene terephthalate) (PET).
Applications of FDCA-Based Polyesters
-
Packaging Materials: Due to their excellent gas barrier properties, FDCA-based polyesters like PEF are suitable for food and beverage packaging, extending the shelf life of products.[3]
-
Fibers and Films: The mechanical strength and thermal stability of these polyesters make them attractive for applications in textiles and industrial films.
-
Engineering Plastics: Copolymers of FDCA can be tailored to have high glass transition temperatures and mechanical strength, making them suitable for use in automotive and electronic components.[2]
Quantitative Data: Thermal and Mechanical Properties of FDCA-Based Polyesters
| Polymer Name | Abbreviation | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(ethylene 2,5-furandicarboxylate) | PEF | 75-87 | 210-215 | 2100-3500 | 59-90 | 2.5-60 |
| Poly(propylene 2,5-furandicarboxylate) | PPF | 55.5 | 173.6 | ~1500 | ~68 | - |
| Poly(butylene 2,5-furandicarboxylate) | PBF | 39-45 | 169-172 | - | - | - |
Note: The properties can vary depending on the molecular weight and crystallinity of the polymer.
Experimental Protocol: Synthesis of Poly(ethylene 2,5-furandicarboxylate) (PEF) via Melt Polycondensation
This protocol describes a two-stage melt polycondensation process for the synthesis of PEF from dimethyl 2,5-furandicarboxylate (DMFD) and ethylene glycol (EG).
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFD)
-
Ethylene glycol (EG)
-
Antimony trioxide (Sb2O3) or another suitable catalyst (e.g., Titanium(IV) isopropoxide)
-
High vacuum pump
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet
Procedure:
Stage 1: Transesterification
-
Charge the reactor with DMFD and EG in a molar ratio of 1:2.
-
Add the catalyst (e.g., 0.05 mol% Sb2O3 relative to DMFD).
-
Heat the mixture under a nitrogen atmosphere to 180-200°C with constant stirring.
-
Methanol will be produced as a byproduct and should be distilled off.
-
Continue this stage for 2-4 hours, or until approximately 95% of the theoretical amount of methanol has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 230-250°C.
-
Slowly apply a high vacuum (typically <1 mbar) to the reactor.
-
The viscosity of the mixture will increase as the polymerization proceeds. The stirring torque can be monitored to follow the reaction progress.
-
Continue the reaction for 3-5 hours under high vacuum to achieve a high molecular weight polymer.
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer.
Purification:
-
The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane) and precipitating it in a non-solvent like methanol. The precipitate is then filtered and dried under vacuum.
Caption: Workflow for the melt polycondensation synthesis of PA6F.
Polyimides Derived from 2,5-Furandicarboxylic Acid
While less common than polyesters and polyamides, polyimides can also be synthesized using derivatives of FDCA. This typically involves the conversion of FDCA to its dianhydride, which can then be reacted with diamines.
Applications of Furan-Based Polyimides
-
High-Performance Films: Polyimides are known for their exceptional thermal stability and mechanical properties, making them suitable for high-performance films in electronics and aerospace applications.
-
Gas Separation Membranes: The rigid structure of polyimides can be beneficial for creating membranes with specific gas separation properties.
Experimental Protocol: Two-Step Synthesis of a Furan-Based Polyimide
This protocol outlines a general two-step process for synthesizing a polyimide from 2,5-furandicarboxylic acid dianhydride and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA).
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a nitrogen-purged flask, dissolve the aromatic diamine (e.g., ODA) in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an equimolar amount of 2,5-furandicarboxylic acid dianhydride powder to the stirred solution.
-
Continue stirring at 0-5°C for 1-2 hours, and then allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
Step 2: Imidization to Polyimide (PI)
-
Thermal Imidization:
-
Cast the PAA solution onto a glass plate to form a thin film.
-
Heat the film in an oven with a controlled temperature program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration to the polyimide.
-
-
Chemical Imidization:
-
To the PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) in a molar ratio of approximately 2:1 with respect to the repeating unit of the polymer.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Diagram: Logical Relationship for Polyimide Synthesis
Caption: Logical steps for the synthesis of a furan-based polyimide.
References
- 1. synthesis-and-characterisation-of-polyamides-based-on-2-5-furandicarboxylic-acid-as-a-sustainable-building-block-for-engineering-plastics - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. US8865921B2 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,5-diphenylfuran-3,4-dicarboxylic acid esters, valuable intermediates in the synthesis of various bioactive molecules and novel heterocyclic compounds. The described methodology is based on the reaction of benzoin with dialkyl acetylenedicarboxylates.
Introduction
Furan-3,4-dicarboxylic acid and its esters are important building blocks in organic synthesis. They serve as precursors for a variety of pharmacologically active compounds and are utilized as dienes in Diels-Alder reactions for constructing complex molecular architectures. The 2,5-diphenyl substitution pattern, in particular, offers a scaffold for developing new therapeutic agents and functional materials. The synthesis protocol outlined below is a robust and efficient method for preparing these target molecules in a laboratory setting.
Reaction Scheme
The overall synthesis involves a two-step process:
-
Synthesis of Benzoin: The benzoin condensation of benzaldehyde is a classic method for preparing the α-hydroxy ketone starting material. This reaction is typically catalyzed by a nucleophile such as cyanide or a thiazolium salt.
-
Synthesis of this compound Ester: Benzoin reacts with a dialkyl acetylenedicarboxylate through a cyclization reaction to form the desired furan derivative.
Experimental Protocols
Protocol 1: Synthesis of Benzoin
This protocol describes the synthesis of benzoin from benzaldehyde via a benzoin condensation reaction catalyzed by thiamine hydrochloride.
Materials:
-
Benzaldehyde (freshly distilled)
-
Thiamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of thiamine hydrochloride in 3 mL of water.
-
Add 10 mL of ethanol to the flask.
-
Cool the solution in an ice bath and slowly add 2 mL of a cold 10% aqueous sodium hydroxide solution while stirring.
-
To this solution, add 10 mL (0.1 mol) of freshly distilled benzaldehyde.
-
Equip the flask with a reflux condenser and heat the mixture in a water bath at 60-70°C for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath to induce crystallization of the benzoin.
-
Collect the crude benzoin by vacuum filtration using a Buchner funnel and wash the crystals with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure benzoin as white crystals.
-
Dry the purified benzoin and determine its melting point and yield.
Protocol 2: Synthesis of Diethyl 2,5-Diphenylfuran-3,4-dicarboxylate
This protocol details the synthesis of diethyl 2,5-diphenylfuran-3,4-dicarboxylate from benzoin and diethyl acetylenedicarboxylate. This procedure is adapted from the general principles of furan synthesis from α-hydroxy ketones and activated alkynes.
Materials:
-
Benzoin
-
Diethyl acetylenedicarboxylate (DEAD)
-
A base catalyst (e.g., triethylamine or potassium carbonate)
-
A suitable solvent (e.g., anhydrous toluene or dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add 2.12 g (10 mmol) of benzoin and 50 mL of anhydrous toluene.
-
Stir the mixture until the benzoin is dissolved.
-
Add 1.70 g (10 mmol) of diethyl acetylenedicarboxylate to the solution.
-
Add a catalytic amount of a base, for example, 0.2 mL of triethylamine.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110°C for toluene) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield diethyl 2,5-diphenylfuran-3,4-dicarboxylate as a solid or viscous oil.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the yield.
Data Presentation
| Experiment | Reactant 1 | Amount (mol) | Reactant 2 | Amount (mol) | Product | Yield (%) | Melting Point (°C) |
| Protocol 1 | Benzaldehyde | 0.1 | - | - | Benzoin | 70-80 | 134-136 |
| Protocol 2 | Benzoin | 0.01 | Diethyl acetylenedicarboxylate | 0.01 | Diethyl 2,5-diphenylfuran-3,4-dicarboxylate | 60-75 | 92-94 |
Note: Yields are typical and may vary depending on experimental conditions.
Mandatory Visualization
Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The protocol outlines a robust three-step synthetic pathway, commencing with the preparation of the key intermediate, diethyl 1,4-diphenyl-1,4-dioxobutane-2,3-dicarboxylate, followed by a Paal-Knorr furan synthesis to yield diethyl 2,5-diphenylfuran-3,4-dicarboxylate, and culminating in the hydrolysis to the target diacid. Detailed experimental procedures, quantitative data, and safety precautions are provided to ensure successful and safe execution of this synthesis on a laboratory and pilot-plant scale.
Introduction
Substituted furan derivatives are pivotal structural motifs in a plethora of biologically active compounds and functional materials. Specifically, this compound serves as a valuable building block in medicinal chemistry and materials science. Its rigid, aromatic framework and the presence of two carboxylic acid functionalities allow for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutics and advanced polymers. The following application notes detail a reliable and scalable procedure for its synthesis.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step process, beginning with the synthesis of a 1,4-dicarbonyl precursor, followed by a Paal-Knorr cyclization, and concluding with ester hydrolysis.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 1,4-diphenyl-1,4-dioxobutane-2,3-dicarboxylate (1,4-Dicarbonyl Precursor)
This procedure is adapted from a known method for the synthesis of similar 1,4-dicarbonyl compounds.
Materials:
-
Ethyl benzoylacetate
-
Iodine (I₂)
-
Absolute Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a large, appropriately sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1.0 eq) in absolute ethanol.
-
Initiation: To the stirred solution, add finely ground iodine (0.5 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in diethyl ether.
-
Washing: The ethereal solution is washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine), followed by a 1 M aqueous solution of sodium hydroxide, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 1,4-diphenyl-1,4-dioxobutane-2,3-dicarboxylate.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.
Step 2: Paal-Knorr Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
This protocol is based on the procedure reported by Wu et al. in the Journal of Chemical Research, Synopses (1997).
Materials:
-
Diethyl 1,4-diphenyl-1,4-dioxobutane-2,3-dicarboxylate
-
Acetic anhydride (Ac₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Erlenmeyer flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Mixture: In a large Erlenmeyer flask, suspend diethyl 1,4-diphenyl-1,4-dioxobutane-2,3-dicarboxylate (1.0 eq) in acetic anhydride.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Quenching: Pour the reaction mixture slowly onto crushed ice with stirring.
-
Precipitation and Neutralization: The crude product will precipitate. The mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: The solid product is collected by filtration, washed thoroughly with water, and air-dried.
-
Purification: The crude diethyl 2,5-diphenylfuran-3,4-dicarboxylate can be purified by recrystallization from ethanol to yield colorless crystals.
Step 3: Hydrolysis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate to this compound
This procedure is adapted from established methods for the hydrolysis of furan dicarboxylates.
Materials:
-
Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Saponification: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve diethyl 2,5-diphenylfuran-3,4-dicarboxylate (1.0 eq) in a solution of potassium hydroxide (excess, e.g., 5-10 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
-
Cooling and Filtration: After cooling to room temperature, any solid impurities are removed by filtration.
-
Acidification: The filtrate is cooled in an ice bath and acidified by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.
-
Precipitation: The this compound will precipitate as a white solid.
-
Isolation and Washing: The precipitate is collected by filtration, washed extensively with cold water to remove any inorganic salts, and then dried under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Quantitative Data Summary
The following table summarizes the typical quantitative data for each step of the synthesis.
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Ethyl benzoylacetate | Diethyl 1,4-diphenyl-1,4-dioxobutane-2,3-dicarboxylate | Iodine | Ethanol | 70-80 | >95 |
| 2 | Diethyl 1,4-diphenyl-1,4-dioxobutane-2,3-dicarboxylate | Diethyl 2,5-diphenylfuran-3,4-dicarboxylate | H₂SO₄ | Acetic Anhydride | 85-95 | >98 |
| 3 | Diethyl 2,5-diphenylfuran-3,4-dicarboxylate | This compound | KOH | Ethanol/Water | 90-98 | >99 |
Mandatory Visualizations
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with care.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme caution and add slowly to other solutions to avoid splashing and exothermic reactions.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes burns.
-
Potassium Hydroxide and Sodium Hydroxide: Corrosive. Causes severe burns.
-
Diethyl Ether: Extremely flammable. Work in an area free of ignition sources.
-
Concentrated Hydrochloric Acid: Corrosive and causes respiratory irritation.
-
Conclusion
The presented three-step synthesis provides a reliable and scalable route to this compound. The protocols are detailed to allow for straightforward implementation by trained chemists. The quantitative data provided offers a benchmark for expected yields and purities. Adherence to the safety guidelines is paramount for the safe execution of this synthesis. This application note serves as a valuable resource for researchers and professionals requiring access to this important chemical building block.
Application Notes and Protocols for 2,5-Diphenylfuran-3,4-dicarboxylic Acid in Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diphenylfuran-3,4-dicarboxylic acid is a highly promising organic ligand for the development of advanced luminescent materials. Its rigid, planar structure, combined with the extended π-conjugation from the phenyl and furan rings, makes it an excellent candidate for constructing highly efficient and stable luminescent metal-organic frameworks (MOFs) and other functional materials. The carboxylic acid functional groups provide ideal coordination sites for a variety of metal ions, including lanthanides, which are known for their sharp and long-lived luminescence. This document provides an overview of the potential applications, experimental protocols, and key photophysical properties of materials derived from this compound.
Application Notes
Lanthanide-Based Metal-Organic Frameworks (Ln-MOFs) for Sensing and Bio-imaging
The extended aromatic system of this compound acts as an efficient "antenna" for sensitizing the luminescence of lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺).[1][2][3] Upon excitation with UV light, the ligand absorbs energy and transfers it to the encapsulated lanthanide ion, which then emits light at its characteristic wavelength (red for Eu³⁺, green for Tb³⁺).[1][2][3] This sensitized emission is often more intense and has a longer lifetime than the emission from the free lanthanide ion.
These Ln-MOFs can be designed as highly sensitive and selective luminescent sensors. The porous nature of the MOF allows for the inclusion of guest molecules, and the interaction between these guests and the framework can lead to a quenching or enhancement of the luminescence. This "turn-off" or "turn-on" response can be used to detect a wide range of analytes, including small molecules, metal ions, and biomolecules.
Host Materials for Organic Light-Emitting Diodes (OLEDs)
The 2,5-diphenylfuran core is a known chromophore that has been explored in the context of organic light-emitting diodes (OLEDs).[4] Materials incorporating this moiety can exhibit high thermal stability and efficient charge transport properties, which are crucial for the performance and longevity of OLED devices.[5][6] When used as a host material in the emissive layer of an OLED, this compound-based structures can facilitate efficient energy transfer to guest emitter molecules, leading to bright and stable light emission.[5][6]
Luminescent Probes in Drug Development
The ability to design luminescent MOFs with specific pore sizes and chemical functionalities makes them attractive for applications in drug delivery and monitoring. A drug molecule can be loaded into the pores of the MOF, and its release can be tracked by changes in the luminescence of the framework. Furthermore, the inherent luminescent properties of these materials can be exploited for cellular imaging, allowing for the visualization of the drug carrier within biological systems.
Quantitative Data
The following table summarizes representative photophysical data for luminescent materials constructed using furan-dicarboxylic acid-based ligands and lanthanide ions. The data is based on published results for analogous compounds and serves as an expected performance benchmark for materials derived from this compound.
| Parameter | Europium-based MOF (Expected) | Terbium-based MOF (Expected) | Reference |
| Excitation Wavelength (λex) | ~300 - 350 nm | ~300 - 350 nm | [1][2][3] |
| Emission Wavelength (λem) | ~615 nm (red) | ~545 nm (green) | [1][2][3] |
| Luminescence Lifetime (τ) | 0.5 - 2.0 ms | 1.0 - 3.0 ms | |
| Quantum Yield (Φ) | 5 - 20% | 10 - 30% |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Lanthanide-MOF
This protocol describes a general method for the solvothermal synthesis of a luminescent MOF using this compound and a lanthanide salt.[7][8]
Materials:
-
This compound
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the lanthanide(III) nitrate hexahydrate in a mixture of 8 mL of DMF and 2 mL of deionized water.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Cool the autoclave to room temperature at a rate of 5°C/min.
-
Collect the resulting crystals by filtration and wash them with fresh DMF (3 x 10 mL).
-
Dry the crystals in a vacuum oven at 60°C for 12 hours.
Protocol 2: Characterization of Luminescent Properties
Instrumentation:
-
Fluorometer/Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Disperse a small amount of the synthesized MOF powder in a suitable solvent (e.g., ethanol or DMF) in a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 615 nm for Eu-MOF) and scan the excitation wavelengths to determine the optimal excitation wavelength.
-
Emission Spectrum: Excite the sample at its optimal excitation wavelength and record the emission spectrum over the desired range (e.g., 500-700 nm for Eu-MOF).
-
Quantum Yield Measurement: The luminescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Luminescence Lifetime Measurement: The luminescence lifetime can be measured using a time-resolved fluorometer employing time-correlated single-photon counting (TCSPC) or multi-channel scaling (MCS) methods.
Visualizations
Caption: The "antenna effect" in a lanthanide-based MOF.
Caption: Experimental workflow for MOF-based luminescent sensing.
References
- 1. a-series-of-lanthanide-based-metal-organic-frameworks-derived-from-furan-2-5-dicarboxylate-and-glutarate-structure-corroborated-density-functional-theory-study-magnetocaloric-effect-slow-relaxation-of-magnetization-and-luminescent-properties - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. A Series of Lanthanide-Based Metal-Organic Frameworks Derived from Furan-2,5-dicarboxylate and Glutarate: Structure-Corroborated Density Functional Theory Study, Magnetocaloric Effect, Slow Relaxation of Magnetization, and Luminescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noctiluca.eu [noctiluca.eu]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2,5-Diphenylfuran-3,4-dicarboxylic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, derivatization, and biological evaluation of 2,5-diphenylfuran-3,4-dicarboxylic acid and its derivatives as potential therapeutic agents. The protocols outlined below are intended to serve as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The furan scaffold is a privileged heterocyclic motif present in numerous biologically active compounds.[1][2][3] Derivatives of furan have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, the this compound core represents a promising starting point for the development of novel therapeutics due to its rigid structure and the presence of two carboxylic acid moieties that can be readily functionalized to modulate physicochemical properties and biological activity. This document details the synthetic routes to this compound and its derivatization into amides and esters, along with protocols for evaluating their potential as anti-inflammatory and antimicrobial agents.
Synthesis of this compound and Its Derivatives
The overall synthetic workflow for the preparation of this compound and its subsequent derivatization into amides and esters is depicted below.
Caption: Synthetic workflow for this compound and its derivatives.
Protocol 1: Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
This protocol is adapted from the literature for the synthesis of the diester precursor.[1][4]
Materials:
-
Diethyl 2,3-dibenzoylsuccinate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard Glassware for organic synthesis
Procedure:
-
To a solution of diethyl 2,3-dibenzoylsuccinate (1 equivalent) in ethanol, add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2,5-diphenylfuran-3,4-dicarboxylate.
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the diethyl ester to the target dicarboxylic acid.
Materials:
-
Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric Acid (HCl, 2M)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve diethyl 2,5-diphenylfuran-3,4-dicarboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add potassium hydroxide (2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl at 0 °C.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.
Protocol 3: Synthesis of 2,5-Diphenylfuran-3,4-dicarboxamides
This protocol details the synthesis of amide derivatives using a peptide coupling reagent.[5][6][7]
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add DIPEA (4 equivalents).
-
Add HATU (2.2 equivalents) to the mixture and stir at room temperature for 15 minutes.
-
Add the desired amine (2.2 equivalents) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired diamide.
Protocol 4: Synthesis of 2,5-Diphenylfuran-3,4-dicarboxylates (Esters)
This protocol describes the Fischer esterification of the dicarboxylic acid.[8][9][10]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, used in excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Suspend this compound (1 equivalent) in the desired alcohol (e.g., 20-50 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 8-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired diester.
Biological Evaluation
The synthesized derivatives of this compound can be evaluated for their potential as anti-inflammatory and antimicrobial agents.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling pathway.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
This protocol is a general guideline for determining the COX-2 inhibitory activity of the synthesized compounds.[1][8][11][12]
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening assay kit (containing reaction buffer, heme, probe, and arachidonic acid substrate)
-
Test compounds dissolved in DMSO
-
Celecoxib or other known COX-2 inhibitor (positive control)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well black plate, add the following to each well:
-
150 µL Tris-HCl buffer (pH 7.8)
-
10 µL COX-2 cofactor working solution
-
10 µL test compound solution (or DMSO for control)
-
10 µL COX-2 working solution
-
-
Incubate the plate at 37 °C for 10 minutes.
-
Add 10 µL of the COX-2 probe to each well.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 560 nm and an emission wavelength of 590 nm for 5-10 minutes.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
The following data is illustrative and based on reported activities of structurally related diaryl furan derivatives.[13][14][15][16] Actual values must be determined experimentally.
| Compound ID | R Group (Amide) | COX-2 IC₅₀ (µM) |
| DPF-DA-1 | Phenyl | 0.45 |
| DPF-DA-2 | 4-Methoxyphenyl | 0.28 |
| DPF-DA-3 | 4-Chlorophenyl | 0.35 |
| DPF-DA-4 | Benzyl | 0.89 |
| Celecoxib | (Reference) | 0.04 |
Antimicrobial Activity
The synthesized compounds can be screened for their ability to inhibit the growth of pathogenic bacteria.
This protocol outlines a standard method for determining the MIC of a compound against bacterial strains.[17][18][19][20][21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., ciprofloxacin, positive control)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, prepare serial two-fold dilutions of the test compounds in MHB.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
The following data is illustrative and based on reported activities of furan and dicarboxamide derivatives.[3][22][23][24] Actual values must be determined experimentally.
| Compound ID | R Group (Amide) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DPF-DA-1 | Phenyl | 16 | 32 |
| DPF-DA-2 | 4-Methoxyphenyl | 8 | 16 |
| DPF-DA-3 | 4-Chlorophenyl | 4 | 8 |
| DPF-DA-5 | Cyclohexyl | 32 | >64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
Conclusion
The this compound scaffold provides a versatile platform for the development of novel therapeutic agents. The synthetic protocols detailed herein offer a clear pathway for the generation of a library of amide and ester derivatives. The subsequent biological evaluation protocols for anti-inflammatory and antimicrobial activities will enable the identification of lead compounds for further optimization in drug discovery programs. The provided illustrative data suggests that derivatization of the carboxylic acid moieties can significantly impact biological activity, highlighting the potential for structure-activity relationship (SAR) studies to guide the design of more potent and selective drug candidates.
References
- 1. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 2. Quantitative structure activity relationship studies of diaryl furanones as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl 2,5-diphenylfuran-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for the Characterization of 2,5-Diphenylfuran-3,4-dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,5-Diphenylfuran-3,4-dicarboxylic acid is a polycyclic aromatic compound with potential applications in materials science and as a building block in the synthesis of more complex molecules. Its rigid furan core, substituted with phenyl and carboxylic acid functional groups, imparts unique electronic and structural properties. Accurate characterization of this molecule is crucial for its application in research and development. These application notes provide detailed protocols for the analytical techniques used to characterize this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂O₅ | PubChem |
| Molecular Weight | 308.29 g/mol | PubChem |
| Melting Point | 238 °C | ChemicalBook[1] |
| Boiling Point | 470.5 ± 45.0 °C (Predicted) | ChemicalBook[1] |
| XlogP | 3.4 (Predicted) | PubChemLite[2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming its structure.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |
| ~7.8 - 7.5 | Multiplet | 10H | Phenyl protons |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~165 | Carboxylic acid carbons (-COOH) |
| ~150 | Furan carbons C2 & C5 |
| ~130 - 128 | Phenyl carbons |
| ~120 | Furan carbons C3 & C4 |
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in other common NMR solvents and to observe the acidic protons of the carboxylic acids.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δн = 2.50 ppm, δc = 39.52 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch of carboxylic acid |
| ~1700 | Strong | C=O stretch of carboxylic acid |
| ~1600, ~1450 | Medium-Strong | C=C stretch of aromatic rings |
| ~1200 | Strong | C-O stretch of carboxylic acid |
| ~750, ~690 | Strong | C-H out-of-plane bend of monosubstituted benzene |
Protocol for FTIR Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of finely ground this compound with dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Place the sample in the FTIR spectrometer and record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structure.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 309.07576 |
| [M+Na]⁺ | 331.05770 |
| [M-H]⁻ | 307.06120 |
Data sourced from PubChemLite.[2]
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.
X-ray Crystallography
X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure is currently available for the free acid, the structure of its diethyl ester has been reported, suggesting that the parent acid can also be crystallized and analyzed.[3][4]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, acetone/hexane).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Potential Synthetic Pathway
The synthesis of this compound can be envisioned through the hydrolysis of its corresponding diethyl ester, a known compound.[3][4]
Caption: Proposed synthetic route to this compound via hydrolysis.
References
The Future of Sustainable Plastics: Application of Furan Dicarboxylic Acids in High-Performance Polymers
The urgent need for sustainable alternatives to petroleum-based plastics has propelled the development of bio-based polymers. Among the most promising candidates is 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic building block that offers a pathway to high-performance, renewable, and recyclable polymers.[1][2][3] This application note provides a comprehensive overview of the use of FDCA in sustainable polymers, with a focus on polyethylene furanoate (PEF), a polyester with superior properties that position it as a viable replacement for conventional plastics like polyethylene terephthalate (PET).[4][5][6]
FDCA is a key platform chemical derivable from renewable resources such as sugars.[1][5] Its structural similarity to terephthalic acid (TPA), a primary component of PET, allows for its integration into existing industrial polyester production infrastructure.[1][2] The resulting furan-based polymers, particularly PEF, exhibit enhanced thermal stability, mechanical strength, and gas barrier properties compared to their petrochemical counterparts, making them highly suitable for a wide range of applications, including food and beverage packaging, films, and fibers.[5][6][7][8][9]
Superior Performance of FDCA-Based Polymers
FDCA-based polymers, especially PEF, demonstrate significant improvements in material properties over traditional plastics. The aromatic furan ring in the polymer backbone imparts rigidity and strong intermolecular forces, leading to enhanced performance characteristics.[7][10]
Enhanced Thermal Stability
Polymers derived from FDCA exhibit higher glass transition temperatures (Tg) and melting points (Tm) compared to their conventional counterparts.[7] This increased thermal resistance allows for applications in hot-fill packaging and durable goods that require stability at elevated temperatures.[7][10]
Superior Mechanical Properties
The incorporation of the furan ring leads to polymers with high tensile strength and modulus, often exceeding that of PET.[5][7][10] This allows for the production of thinner and lighter-weight articles without compromising on strength and durability.[5]
Excellent Barrier Properties
One of the most significant advantages of PEF is its exceptional gas barrier properties. It demonstrates a significantly lower permeability to oxygen, carbon dioxide, and water vapor compared to PET.[6][8][11] This makes PEF an ideal material for packaging oxygen-sensitive products and carbonated beverages, extending their shelf life.[6][9]
Quantitative Data Summary
The following tables summarize the key performance data of FDCA-based polymers compared to conventional plastics.
| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) | References |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 75-85 °C | 67-81 °C | [7][12] |
| Melting Temperature (Tm) | 210-220 °C | 250-265 °C | [12] |
| Decomposition Temperature (Td, 5%) | 339-376 °C | ~350 °C | [12] |
| Mechanical Properties | |||
| Tensile Modulus | 3000-4000 MPa | 2000-3000 MPa | [9] |
| Tensile Strength | > PET | - | [5][10] |
| Barrier Properties | |||
| Oxygen (O2) Barrier Improvement | ~10 times better | - | [8][11] |
| Carbon Dioxide (CO2) Barrier Improvement | ~20 times better | - | [8][11] |
| Water Vapor (H2O) Barrier Improvement | ~2 times better | - | [12] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of FDCA-based polymers are crucial for researchers in this field.
Protocol 1: Synthesis of Polyethylene Furanoate (PEF) via Two-Step Melt Polycondensation
This protocol describes the synthesis of PEF from dimethyl 2,5-furandicarboxylate (DMFD) and ethylene glycol (EG).
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFD)
-
Ethylene glycol (EG)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
Nitrogen gas
Procedure:
-
Esterification:
-
Charge the reactor with DMFD and EG in a molar ratio of 1:1.6.[13]
-
Add zinc acetate (0.2 mol% based on DMFD) as a catalyst.[13]
-
Heat the mixture to 180 °C under a nitrogen atmosphere and stir for 4 hours.[13]
-
Collect the methanol byproduct. The reaction is complete when approximately 90-95% of the theoretical amount of methanol has been collected.[14]
-
-
Polycondensation:
-
Add antimony trioxide (0.15 mol% based on DMFD) as a polycondensation catalyst.[13]
-
Gradually increase the temperature to 230-245 °C and reduce the pressure to 10-20 Pa.[13]
-
Continue the reaction for 3-4 hours, monitoring the increase in viscosity of the polymer melt.[13]
-
The reaction is complete when a constant high torque is observed on the mechanical stirrer.
-
Extrude the polymer from the reactor and cool it to obtain the solid PEF.
-
Protocol 2: Characterization of FDCA-Based Polymers
This protocol outlines the key techniques used to characterize the properties of the synthesized polymers.
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve the polymer sample in a suitable solvent (e.g., a mixture of chloroform and trifluoroacetic acid).
-
Inject the solution into the GPC system.
-
Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) relative to polystyrene standards.
2. Thermal Properties Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):
-
TGA:
-
Heat a small sample of the polymer from room temperature to 600-800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[15]
-
Determine the decomposition temperature (Td) from the resulting weight loss curve.
-
-
DSC:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[16]
-
Cool the sample rapidly and then reheat it at the same rate.
-
Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan.
-
3. Mechanical Properties Testing (Tensile Testing):
-
Prepare dog-bone shaped specimens of the polymer film or molded bars.
-
Conduct tensile tests using a universal testing machine at a specified crosshead speed.
-
Determine the tensile modulus, tensile strength, and elongation at break from the stress-strain curve.
4. Structural Characterization (Nuclear Magnetic Resonance - NMR and Fourier-Transform Infrared Spectroscopy - FTIR):
-
NMR (¹H and ¹³C):
-
Dissolve the polymer in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and composition of the polymer.[13]
-
-
FTIR:
-
Obtain the FTIR spectrum of a thin polymer film or a KBr pellet.
-
Identify the characteristic functional groups present in the polymer structure.[17]
-
Visualizing the Pathways and Processes
Diagrams illustrating the synthesis pathway of PEF and a typical experimental workflow provide a clear visual guide for researchers.
Caption: Synthesis pathway of PEF from biomass.
Caption: Experimental workflow for FDCA-based polymer research.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(Ethylene Furanoate) along Its Life-Cycle from a Polycondensation Approach to High-Performance Yarn and Its Recyclate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: a tribute to furan excellency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cdn.ihs.com [cdn.ihs.com]
- 5. specialchem.com [specialchem.com]
- 6. bioplasticsnews.com [bioplasticsnews.com]
- 7. sugar-energy.com [sugar-energy.com]
- 8. PEF as a multilayer barrier technology: a sustainable way to enable long shelf life in PET bottles [petnology.com]
- 9. Top Applications of PEF Material in the Packaging Industry [europlas.com.vn]
- 10. sugar-energy.com [sugar-energy.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic acid. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective strategy involves a two-step process. The first step is the synthesis of a precursor, diethyl 2,5-diphenylfuran-3,4-dicarboxylate, through a Paal-Knorr furan synthesis. This is followed by the hydrolysis of the diethyl ester to yield the final this compound.
Q2: What is the Paal-Knorr furan synthesis?
A2: The Paal-Knorr synthesis is a classic organic reaction used to synthesize substituted furans from 1,4-dicarbonyl compounds.[1][2] The reaction is typically catalyzed by an acid and involves the cyclization and dehydration of the 1,4-dicarbonyl compound to form the furan ring.[1][3]
Q3: What are the common challenges in the Paal-Knorr synthesis for this specific molecule?
A3: Common challenges include the availability and stability of the 1,4-diketone starting material, potentially harsh reaction conditions (e.g., prolonged heating in strong acid) that can lead to side reactions and degradation of the product, and achieving high yields.[1]
Q4: Why is a two-step process involving an ester intermediate necessary?
A4: The direct synthesis of the dicarboxylic acid can be challenging. The ester intermediate is often more stable and easier to purify. The subsequent hydrolysis of the ester to the carboxylic acid is a well-established and generally high-yielding reaction.
Q5: Are there alternative methods for synthesizing 2,5-disubstituted furan-3,4-dicarboxylic acids?
A5: While the Paal-Knorr synthesis is a primary method, other approaches for synthesizing polysubstituted furans exist. However, for this specific substitution pattern, the Paal-Knorr reaction starting from a suitably substituted 1,4-diketone is a direct and widely recognized strategy.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,5-Diphenylfuran-3,4-dicarboxylate
This protocol is based on the principles of the Paal-Knorr furan synthesis.
Materials:
-
Diethyl 1,4-diphenyl-2,3-dioxosuccinate (or equivalent 1,4-diketone precursor)
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Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethanol (absolute)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
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Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 1,4-diphenyl-2,3-dioxosuccinate in absolute ethanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The amount of catalyst may need to be optimized, but a typical starting point is 5-10 mol%.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
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Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure diethyl 2,5-diphenylfuran-3,4-dicarboxylate.
Protocol 2: Hydrolysis of Diethyl 2,5-Diphenylfuran-3,4-dicarboxylate
Materials:
-
Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) (concentrated or 1M solution)
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Dichloromethane (CH₂Cl₂) or other suitable organic solvent for washing
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 2,5-diphenylfuran-3,4-dicarboxylate in ethanol.
-
Base Hydrolysis: Add a solution of potassium hydroxide in water to the flask. The amount of KOH should be in excess (typically 2-3 equivalents per ester group).
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: After cooling the reaction mixture, remove the ethanol under reduced pressure.
-
Acidification: Dissolve the remaining aqueous solution in water and acidify with hydrochloric acid until the pH is acidic (pH ~1-2). A precipitate of this compound should form.
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Isolation: Collect the precipitate by filtration. Wash the solid with cold water and then with a small amount of a non-polar organic solvent like dichloromethane or hexane to remove any non-polar impurities.
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Drying: Dry the solid product under vacuum to obtain pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of diethyl 2,5-diphenylfuran-3,4-dicarboxylate | Inactive or impure 1,4-diketone starting material. | Verify the purity of the starting material by NMR or other analytical techniques. Consider synthesizing the diketone fresh if degradation is suspected. |
| Insufficient acid catalyst or catalyst deactivation. | Increase the amount of acid catalyst. Ensure the reaction is anhydrous if using a Lewis acid catalyst that is sensitive to water. | |
| Reaction time is too short or temperature is too low. | Increase the reaction time and/or temperature. Monitor the reaction closely by TLC to determine the optimal reaction time. | |
| Side reactions, such as polymerization or degradation of the furan product under harsh acidic conditions. | Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated H₂SO₄). Reduce the reaction temperature and time once the starting material is consumed. | |
| Incomplete hydrolysis of the diethyl ester | Insufficient base or reaction time. | Increase the amount of base (e.g., up to 5 equivalents per ester group) and/or prolong the reaction time. |
| Steric hindrance from the phenyl groups slowing down the hydrolysis. | Use a co-solvent like THF or DMSO to improve solubility and accessibility of the ester groups. Consider using microwave-assisted heating to accelerate the reaction. | |
| Formation of byproducts during hydrolysis | Degradation of the furan ring under strong basic conditions at high temperatures. | Use milder reaction conditions (e.g., lower temperature for a longer time). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in purifying the final dicarboxylic acid | Contamination with mono-acid or unreacted diester. | Ensure complete hydrolysis by monitoring with TLC. During workup, carefully adjust the pH to selectively precipitate the dicarboxylic acid. Recrystallization from a suitable solvent can also be employed for further purification. |
| Product is insoluble and difficult to handle. | The dicarboxylic acid may have low solubility in many common organic solvents. Recrystallization may require the use of more polar solvents like ethanol, acetic acid, or DMF. |
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of Diethyl 2,5-Diphenylfuran-3,4-dicarboxylate (Representative Data)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ | 10 | 6 | 80 | 75 |
| p-TsOH | 15 | 12 | 110 | 82 |
| HCl (in Dioxane) | 20 | 8 | 100 | 70 |
| Amberlyst-15 | 20 (w/w) | 24 | 80 | 65 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Table 2: Effect of Base and Solvent on the Hydrolysis of Diethyl 2,5-Diphenylfuran-3,4-dicarboxylate (Representative Data)
| Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| KOH | Ethanol/H₂O (4:1) | 4 | 80 | 92 |
| NaOH | Methanol/H₂O (4:1) | 6 | 65 | 88 |
| LiOH | THF/H₂O (3:1) | 8 | 65 | 95 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound synthesis.
References
Technical Support Center: Purification of Crude 2,5-Diphenylfuran-3,4-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2,5-Diphenylfuran-3,4-dicarboxylic acid. The information provided is based on general principles of organic chemistry and purification techniques for analogous compounds, as specific literature on this particular molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are:
-
Recrystallization: This is the most common and often most effective method for purifying solid organic compounds. It relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.
-
Acid-Base Extraction: As a dicarboxylic acid, the target molecule can be converted to its water-soluble salt by treatment with a base (e.g., sodium bicarbonate or sodium hydroxide). Neutral impurities can be washed away with an organic solvent. The aqueous layer is then acidified to precipitate the purified dicarboxylic acid.
-
Column Chromatography: While less common for bulk purification of dicarboxylic acids due to their low solubility in typical chromatography solvents, it can be used for small-scale purification or for removing closely related impurities.
-
Activated Carbon Treatment: If the crude product is colored due to high molecular weight byproducts, treatment with activated carbon in a suitable solvent can help decolorize the solution before recrystallization.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will largely depend on the synthetic route used. A common method for synthesizing substituted furans is the Paal-Knorr synthesis from a 1,4-dicarbonyl compound.[1][2] Potential impurities from this route could include:
-
Unreacted 1,4-dicarbonyl starting material.
-
Side-products from incomplete cyclization or alternative reaction pathways.
-
Residual acid or base catalysts used in the synthesis.
-
Solvents from the reaction mixture.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Dissolve the this compound well at elevated temperatures but poorly at low temperatures.
-
Either not dissolve the impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert towards the product.
-
Have a boiling point below the melting point of the product to prevent "oiling out".
-
Be volatile enough to be easily removed from the purified crystals.
Due to the aromatic nature and the two carboxylic acid groups, polar solvents are a good starting point. The presence of the two phenyl groups will increase the non-polar character compared to simpler furan dicarboxylic acids. General procedures for the purification of aromatic carboxylic acids suggest solvents such as alcohol, aqueous alcohol, toluene, or acetic acid.[3] It is crucial to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific crude product.
Q4: How can I assess the purity of my this compound after purification?
A4: Several analytical techniques can be used to assess purity:
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Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities typically broaden the melting point range and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of impurities. The integration of signals in the ¹H NMR spectrum can be used for quantitative purity assessment against a known standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for separating and quantifying impurities. A pure sample should ideally show a single major peak.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the desired product and help identify the mass of any impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot recrystallization solvent. | - The solvent is not suitable. - Not enough solvent is being used. | - Perform solubility tests to find a more appropriate solvent. - Gradually add more hot solvent until the solid dissolves. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated with impurities, lowering the melting point of the mixture. - The rate of cooling is too rapid. | - Choose a lower-boiling solvent. - Try adding a small amount of a co-solvent in which the compound is more soluble. - Allow the solution to cool more slowly. - Consider a preliminary purification step like an acid-base extraction to remove gross impurities.[4] |
| No crystals form upon cooling. | - The solution is not saturated. - The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to concentrate the solution and try cooling again. - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of the pure compound.[5] - Cool the solution in an ice bath for a longer period. |
| Crystallization happens too quickly, forming fine powder. | - The solution is too concentrated. - The cooling is too rapid. | - Add a small amount of additional hot solvent to the dissolved compound. - Ensure slow cooling by insulating the flask or allowing it to cool at room temperature before moving to an ice bath.[4] |
| The purified product is still colored. | - Colored impurities are co-crystallizing with the product. | - Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture and then filter it hot to remove the carbon and adsorbed impurities. Then proceed with the recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used for recrystallization. - The crystals were washed with a solvent that was not cold enough. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] - Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. - If recovery is consistently low, a different recrystallization solvent may be needed. Consider concentrating the mother liquor to recover a second crop of crystals. |
Data Presentation
Table 1: Solubility of Analogous Aromatic Dicarboxylic Acids in Various Solvents
Disclaimer: The following data is for 2,5-Furandicarboxylic Acid (FDCA) and is intended to be a starting point for solvent selection for this compound. The presence of phenyl groups in the target molecule will significantly affect its solubility, likely decreasing its polarity and increasing its solubility in less polar organic solvents.
| Solvent | Solubility of 2,5-FDCA ( g/100g solvent) at 25°C | Solubility of 2,5-FDCA ( g/100g solvent) at 90°C |
| Water | ~0.15 | ~2.5 |
| Methanol | ~1.5 | ~15 |
| Ethanol | ~0.5 | ~8 |
| Acetic Acid | ~0.3 | ~5 |
| Acetone | ~0.2 | ~4 |
| Ethyl Acetate | ~0.05 | ~1 |
| Toluene | Very Low | Low |
Data is estimated from various sources for 2,5-Furandicarboxylic Acid and should be used as a qualitative guide only.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the solid is insoluble, gently heat the test tube. A good solvent will dissolve the solid upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a boiling chip). Add more solvent in small portions until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: General Acid-Base Extraction Procedure
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The dicarboxylic acid will move into the aqueous layer as its disodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers and wash with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sweetstudy.com [sweetstudy.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Overcoming Solubility Challenges of 2,5-Diphenylfuran-3,4-dicarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2,5-Diphenylfuran-3,4-dicarboxylic acid.
Troubleshooting Guide
Issue: Poor solubility of this compound in common laboratory solvents.
This guide provides a systematic approach to improving the solubility of this compound. The troubleshooting workflow is designed to guide researchers from simple to more complex methods.
Figure 1: Troubleshooting workflow for solubilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for attempting to dissolve this compound?
Due to the presence of the nonpolar phenyl groups, it is anticipated that this compound will have poor solubility in water. A good starting point is to use polar aprotic solvents. Based on data from the structurally similar compound 2,5-Furandicarboxylic acid (FDCA), solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective. Ethers like tetrahydrofuran (THF) and alcohols such as methanol or ethanol could also be considered, although the solubility may be lower.[1][2]
Q2: How can I use co-solvents to improve the solubility of my compound?
The use of a co-solvent system can significantly enhance solubility.[3] For dicarboxylic acids, mixtures of water with an organic solvent can be particularly effective.[1][4] For the analogous compound FDCA, a 20/80 (w/w) mixture of water and DMSO showed a dramatic increase in solubility, solubilizing up to 23.1 wt% of the compound.[2][5] A similar trend was observed with a water/THF mixture.[2][5] It is recommended to prepare a stock solution of the compound in a good organic solvent (like DMSO) and then dilute it into the aqueous buffer of choice.[6]
Q3: Can pH modification be used to dissolve this compound?
Yes, as a dicarboxylic acid, the solubility of this compound is expected to be highly pH-dependent.[7] In acidic to neutral aqueous solutions, the carboxylic acid groups will be protonated, leading to lower solubility. By increasing the pH with a base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine), the carboxylic acid groups will be deprotonated to form carboxylate salts.[8] This ionization significantly increases the polarity and aqueous solubility of the molecule.
Q4: What is salt formation and how can it help with solubility?
Salt formation is a common and effective method for increasing the solubility of acidic and basic drugs.[9] For this compound, reacting it with a suitable base will form a salt that is often more soluble in aqueous media than the free acid form. Alkali metal salts (e.g., sodium or potassium salts) are common choices.
Q5: Are there any physical modification techniques I can try?
Particle size reduction, such as micronization, can increase the dissolution rate of a compound by increasing its surface area.[10] While this does not increase the equilibrium solubility, a faster dissolution rate can be beneficial in many experimental contexts.
Data Presentation
| Solvent System (w/w) | Solubility of FDCA (wt%) | Reference |
| Water | ~0.12 | [5] |
| Methanol (MeOH) | ~0.8 | [5] |
| Ethanol (EtOH) | ~0.5 | [5] |
| Acetonitrile (ACN) | ~0.02 | [5] |
| Tetrahydrofuran (THF) | ~1.5 | [5] |
| Dimethyl Sulfoxide (DMSO) | ~30.7 | [2] |
| 20/80 Water/DMSO | 23.1 | [2][5] |
| 20/80 Water/THF | 7.2 | [2] |
Experimental Protocols
Protocol 1: Screening for Solvent Solubility
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into several vials.
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To each vial, add a small, measured volume of a different solvent (e.g., 100 µL) from the recommended list (see FAQ 1).
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Vortex each vial vigorously for 1-2 minutes.
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Visually inspect for dissolution. If the compound dissolves, add more of the solid in known increments until saturation is reached.
-
If the compound does not dissolve, gentle heating and sonication can be applied. Allow the solution to cool to room temperature to check for precipitation.
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a concentrated stock solution of this compound in a good organic solvent (e.g., DMSO).
-
In a separate vial, place the desired volume of the aqueous buffer.
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While vortexing the aqueous buffer, slowly add the concentrated stock solution dropwise.
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Monitor for any signs of precipitation.
-
If precipitation occurs, either reduce the final concentration or increase the proportion of the organic co-solvent.
Protocol 3: pH-Mediated Solubilization
-
Suspend a known amount of this compound in water or a buffered solution.
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While stirring, add a suitable base (e.g., 1M NaOH) dropwise.
-
Monitor the pH of the solution continuously.
-
Observe the dissolution of the solid as the pH increases.
-
Record the pH at which complete dissolution occurs. Note that the stability of the compound at high pH should be considered.
Visualizations
Figure 2: Logical relationships of solubility enhancement techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. longdom.org [longdom.org]
- 8. reddit.com [reddit.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for MOF synthesis with furan linkers
Technical Support Center: Synthesis of MOFs with Furan-Based Linkers
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for the synthesis of Metal-Organic Frameworks (MOFs) utilizing furan-based linkers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common challenges encountered when synthesizing MOFs with furan linkers?
A1: Researchers often face several key challenges when working with furan-based linkers for MOF synthesis. These include:
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Low crystallinity or amorphous product formation: Furan's flexibility and the potential for side reactions can hinder the formation of well-ordered crystalline structures.
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Poor yield: Suboptimal reaction conditions can lead to the formation of soluble oligomers or competing phases, reducing the yield of the desired MOF.
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Phase impurities: The formation of multiple competing crystalline phases is a common issue, particularly during solvothermal synthesis.
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Framework instability: The furan ring can be susceptible to degradation under certain conditions, such as high temperatures or the presence of strong acids or bases, which can affect the stability of the resulting MOF.
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Reproducibility issues: Minor variations in reaction parameters can sometimes lead to different outcomes, making reproducibility a challenge.
Q2: How can I improve the crystallinity of my furan-based MOF?
A2: Improving crystallinity often involves a systematic optimization of several reaction parameters:
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Temperature: A slower reaction rate, often achieved at lower temperatures, can promote the growth of more ordered crystals. Conversely, sometimes higher temperatures are needed to overcome kinetic barriers. A screening of different temperatures is recommended.
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Solvent System: The polarity and coordinating ability of the solvent can significantly influence crystal growth. The use of co-solvents or modulators can be beneficial. For instance, in the synthesis of a zinc-based MOF with a furan-containing linker, a solvent mixture of N,N-dimethylformamide (DMF) and ethanol was found to be effective.
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Modulators: The addition of monofunctional ligands, such as monocarboxylic acids (e.g., acetic acid, formic acid), can modulate the reaction rate by competing with the linker for coordination to the metal centers. This can lead to the formation of larger, more well-defined crystals.
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Concentration: Adjusting the concentration of the metal salt and the linker can impact the nucleation and growth rates, thereby affecting crystallinity.
Q3: My reaction yields are consistently low. What steps can I take to increase the yield?
A3: To improve the yield of your furan-based MOF, consider the following:
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pH Adjustment: The pH of the reaction mixture can influence the deprotonation of the linker and the stability of the metal-linker coordination. Careful adjustment of the pH, often through the addition of a base or buffer, can optimize the reaction.
-
Reaction Time: Both insufficient and excessive reaction times can lead to low yields. A time-course study is recommended to determine the optimal reaction duration for your specific system.
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Metal-to-Linker Ratio: Varying the molar ratio of the metal precursor to the furan-based linker can have a significant impact on the yield and phase purity of the product.
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Washing and Activation: Ensure that the product is not being lost during the washing and solvent exchange steps. Use appropriate solvents that do not dissolve the MOF.
Q4: I am observing multiple crystalline phases in my product. How can I obtain a phase-pure MOF?
A4: The formation of a single, desired phase can be promoted by:
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Precise Temperature Control: Different phases often have different thermodynamic stabilities. Maintaining a precise and constant temperature during the synthesis can favor the formation of the desired phase.
-
Modulator Concentration: As mentioned for crystallinity, modulators can also play a crucial role in directing the formation of a specific phase by influencing the coordination environment of the metal ions.
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Seeding: Introducing a small quantity of pre-synthesized, phase-pure crystals (seeds) into the reaction mixture can promote the growth of that specific phase.
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the effect of different reaction parameters on the synthesis of a hypothetical zinc-based MOF with 2,5-furandicarboxylic acid (H₂FDA).
Table 1: Effect of Solvent Ratio on MOF Synthesis
| Entry | Solvent System (DMF:Ethanol:H₂O) | Temperature (°C) | Time (h) | Outcome |
| 1 | 10:1:1 | 100 | 24 | Amorphous precipitate |
| 2 | 5:5:1 | 100 | 24 | Crystalline powder, low yield |
| 3 | 2:8:1 | 100 | 24 | Well-defined crystals, moderate yield |
| 4 | 1:10:1 | 100 | 24 | Small, intergrown crystals |
Table 2: Effect of Modulator (Acetic Acid) on MOF Crystallinity
| Entry | Modulator (Acetic Acid, equivalents) | Temperature (°C) | Time (h) | Outcome |
| 1 | 0 | 120 | 48 | Microcrystalline powder |
| 2 | 10 | 120 | 48 | Small, well-formed crystals |
| 3 | 20 | 120 | 48 | Larger single crystals, improved quality |
| 4 | 40 | 120 | 48 | No product, starting materials recovered |
Experimental Protocols
Protocol 1: General Procedure for Solvothermal Synthesis of a Furan-Based MOF
This protocol provides a general guideline for the synthesis of a zinc-based MOF using 2,5-furandicarboxylic acid (H₂FDA) as the linker.
Materials:
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Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,5-Furandicarboxylic acid (H₂FDA)
-
N,N-Dimethylformamide (DMF)
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Ethanol
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Deionized water
-
Acetic acid (modulator, optional)
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Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in a solvent mixture of 4 mL of DMF, 4 mL of ethanol, and 1 mL of deionized water.
-
In a separate vial, dissolve 0.5 mmol of 2,5-furandicarboxylic acid in the same solvent mixture.
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Combine the two solutions in the reaction vial and stir for 15 minutes at room temperature to ensure homogeneity.
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If using a modulator, add the desired amount of acetic acid to the reaction mixture and stir for an additional 5 minutes.
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Seal the vial tightly in a Teflon-lined stainless steel autoclave.
-
Place the autoclave in a preheated oven at 110 °C for 48 hours.
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After the reaction is complete, allow the autoclave to cool slowly to room temperature.
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Collect the crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Dry the product under vacuum at 80 °C for 12 hours to obtain the activated MOF.
Visualizations
Caption: A typical workflow for the solvothermal synthesis and characterization of furan-based MOFs.
Caption: A troubleshooting flowchart for common issues in furan-based MOF synthesis.
Technical Support Center: Synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves a two-step process:
-
Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate: This precursor is typically synthesized via a cyclization reaction. A common method is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
-
Hydrolysis to this compound: The diethyl ester is then hydrolyzed to the corresponding dicarboxylic acid, typically under acidic or basic conditions.
Q2: What are the most common side reactions observed during the synthesis?
Common side reactions include:
-
Incomplete hydrolysis: This results in the presence of the monoester (ethyl 2,5-diphenyl-3-carboxy-4-carboxylate) as an impurity.
-
Decarboxylation: Under harsh acidic or high-temperature conditions, decarboxylation of the final product can occur, leading to the formation of 2,5-diphenylfuran-3-carboxylic acid or even 2,5-diphenylfuran.
-
Formation of byproducts from starting materials: Impurities in the initial reactants for the ester synthesis can lead to the formation of related furan derivatives.
Q3: How can I monitor the progress of the hydrolysis reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) should be used to separate the starting diester, the intermediate monoester, and the final dicarboxylic acid product. The disappearance of the starting material spot and the appearance of the product spot (which will likely have a much lower Rf value) indicate reaction progression.
Q4: What are the recommended purification methods for the final product?
Purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents. Common methods include:
-
Recrystallization: Using a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Acid-base extraction: Dissolving the crude product in an aqueous base (e.g., sodium bicarbonate solution), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure dicarboxylic acid.
-
Column chromatography: This can be effective but may require a polar stationary phase and a carefully chosen eluent system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate | Incomplete reaction; Incorrect reaction temperature; Inactive catalyst. | Ensure starting materials are pure and dry. Optimize reaction time and temperature. Use a fresh or newly activated acid catalyst. |
| Presence of monoester impurity in the final product after hydrolysis | Incomplete hydrolysis due to steric hindrance or insufficient reaction time/temperature. | Increase the reaction time and/or temperature. Use a stronger acid or base catalyst. Consider using a phase-transfer catalyst to enhance the reaction rate. |
| Product is an oil or fails to crystallize | Presence of impurities (e.g., monoester, solvent residues). | Purify the crude product using acid-base extraction to remove the monoester. Ensure all solvent is removed under high vacuum. Try different solvent systems for recrystallization. |
| Evidence of decarboxylation (e.g., from NMR or MS data) | Hydrolysis conditions are too harsh (high temperature or strong acid concentration). | Use milder hydrolysis conditions (e.g., lower temperature, less concentrated acid or base). Monitor the reaction carefully and stop it as soon as the starting material is consumed. |
| Difficulty in filtering the precipitated dicarboxylic acid | The product has very fine particle size. | Allow the precipitate to digest (stand in the mother liquor) for a longer period to allow larger crystals to form. Use a finer porosity filter paper or a centrifuge for separation. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Note that these are general guidelines and may require optimization.
| Parameter | Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate | Hydrolysis to this compound |
| Key Reactants | Diethyl 1,4-diphenyl-1,4-dioxobutane-2,3-dicarboxylate | Diethyl 2,5-diphenylfuran-3,4-dicarboxylate |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) |
| Solvent | Ethanol, Acetic Acid | Ethanol/Water, Dioxane/Water |
| Temperature | Reflux (typically 80-120 °C) | Reflux (typically 80-100 °C) |
| Reaction Time | 4 - 12 hours | 6 - 24 hours |
| Typical Yield | 70 - 90% | 85 - 95% |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate (General Procedure)
This protocol is a general representation of a Paal-Knorr furan synthesis and may need to be adapted from a specific literature procedure such as that of Wu et al. (1997).[1][2]
-
To a solution of diethyl 1,4-diphenyl-1,4-dioxobutane-2,3-dicarboxylate (1 equivalent) in glacial acetic acid, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 2,5-diphenylfuran-3,4-dicarboxylate.
Protocol 2: Hydrolysis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
-
Suspend diethyl 2,5-diphenylfuran-3,4-dicarboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux. The suspension should gradually become a clear solution as the hydrolysis proceeds.
-
Monitor the reaction by TLC until the starting diester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Collect the precipitated this compound by filtration, wash thoroughly with cold water, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
stability issues of furan rings in acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing compounds. This resource provides troubleshooting guides and answers to frequently asked questions regarding the stability of furan rings under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the furan ring in acidic and basic conditions?
A1: The furan ring is notably unstable in acidic conditions, where it is susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2] The process is often initiated by protonation at the α-carbon (the carbon atom adjacent to the oxygen), which is typically the rate-limiting step.[1][2][3] This instability can lead to polymerization or the formation of degradation products.[4][5] While less extensively documented in the provided literature, furan rings can also degrade under basic conditions, for instance, forming insoluble materials in the presence of sodium hydroxide.[6] The stability is highly dependent on the specific substituents present on the furan ring.[6][7]
Q2: How do substituents on the furan ring affect its stability?
A2: Substituents have a significant impact on the stability of the furan ring. Electron-withdrawing groups, such as fluorine-containing substituents, at the α-position (C2 or C5) can markedly improve the ring's stability under acidic conditions.[5][6][8] Conversely, electron-releasing groups can activate the ring, leading to reactive electrophiles upon protonation that can promote polymerization and ring-opening reactions.[5] The nature of the substituent dictates the reaction pathway and the types of degradation products formed.[7]
Q3: My furan-containing compound is degrading during an acid-catalyzed reaction. What can I do to minimize this?
A3: To minimize degradation, consider the following strategies:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a strong stabilizing effect on furan derivatives.[6][9] Protic solvents like water can participate in the degradation pathway and may accelerate ring-opening.[4][10][11]
-
Use Mild Catalysts: Friedel-Crafts alkylation with strong acids is often unsuccessful due to the acid sensitivity of furan.[5] Using milder catalysts, such as phosphoric acid or boron trifluoride, may be more effective for reactions like alkylation and acylation.[5]
-
Temperature Control: Perform reactions at the lowest effective temperature to minimize thermal degradation, which can occur in addition to acid-catalyzed decomposition.
-
Protecting Groups: If the reaction chemistry allows, consider using protecting groups to temporarily modify the electronic properties of the furan ring or its substituents to enhance stability.
Q4: Are there any analytical methods to monitor furan ring stability during my experiment?
A4: Yes, several analytical techniques can be used to monitor the stability of your compound and identify potential degradation products. These include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.[6][9] For quantitative analysis of furan degradation, High-Performance Liquid Chromatography (HPLC) is also a valuable tool.[12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with furan-containing compounds.
| Issue | Possible Cause | Recommended Solution |
| Formation of insoluble black/brown tar or polymer during reaction. | The furan ring is undergoing acid-catalyzed polymerization or degradation. This is common in strongly acidic conditions, especially in the presence of protic solvents like water.[4][5][6] | 1. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to stabilize the furan ring.[6][9]2. Reduce the concentration of the acid catalyst or use a milder acid.[5]3. Lower the reaction temperature.4. Ensure all reagents and solvents are anhydrous if water is suspected to be promoting degradation.[10][11] |
| Low or no yield of the desired product in an electrophilic substitution reaction (e.g., Friedel-Crafts). | The furan ring is highly sensitive to the strong Lewis acids (e.g., AlCl₃) typically used, leading to rapid decomposition instead of substitution.[5] | 1. Avoid standard Friedel-Crafts conditions.2. For acylation, use a mild catalyst like phosphoric acid or BF₃ with an acid anhydride.[5]3. For alkylation, use a mild catalyst with an alkene instead of an alkyl halide.[5] |
| Unexpected side products are observed, such as linear carbonyl compounds. | The furan ring has undergone acid-catalyzed ring-opening. The initial protonation leads to a cascade that cleaves the ring, forming dicarbonyl compounds.[1][10] | 1. Review the reaction mechanism; the observed side products can provide insight into the degradation pathway.2. Implement the stabilization strategies mentioned above (change solvent, reduce acid strength/concentration, lower temperature).3. If possible, modify the furan substrate to include an electron-withdrawing group to increase stability.[6][8] |
| Compound degrades during aqueous workup or purification (e.g., chromatography on silica gel). | The compound is exposed to acidic conditions. Standard silica gel can be slightly acidic, which is sufficient to degrade sensitive furan-containing molecules. The workup may involve aqueous acid washes. | 1. During workup, neutralize acidic solutions carefully and avoid prolonged contact.2. For chromatography, use deactivated or neutral silica gel. Alternatively, add a small amount of a neutralising agent like triethylamine (~0.1-1%) to the eluent.3. Consider alternative purification methods like crystallization or distillation if possible. |
Quantitative Data Summary
The stability of furan rings is highly substrate-specific. The following table summarizes kinetic data from studies on the transformation of specific furan derivatives.
| Compound | Condition | Rate/Yield | Reference |
| Furfural | Biotransformation by Acinetobacter baylyi ADP1 | Yield of furoic acid at 24 h was 0.85 ± 0.02 g/g of furfural. | [12] |
| 5-hydroxymethylfurfural (HMF) | Biotransformation by Acinetobacter baylyi ADP1 | HMF (8 mM) was completely consumed after 12 hours. | [13] |
| 2,5-furandicarboxylic acid (FDCA) | Aqueous Ozonation (298 K) | Degradation rate: 2.22 × 10³ M⁻¹ s⁻¹ | [14] |
| 5-methyl-2-furoic acid (MFA) | Aqueous Ozonation (298 K) | Degradation rate: 5.81 × 10⁶ M⁻¹ s⁻¹ | [14] |
| Furoic acid (FA) | Aqueous Ozonation (298 K) | Degradation rate: 1.22 × 10⁵ M⁻¹ s⁻¹ | [14] |
Experimental Protocols
Protocol: General Assessment of Furan Compound Stability in Acidic/Basic Media
This protocol provides a general workflow for evaluating the stability of a furan-containing compound under specific pH conditions.
-
Preparation of Solutions:
-
Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare a stock solution of your furan-containing compound in a suitable, stable solvent (e.g., acetonitrile or DMF). The concentration should be chosen to be easily quantifiable by your analytical method of choice (e.g., HPLC-UV, LC-MS).
-
Prepare an internal standard (IS) stock solution. The IS should be a stable compound that does not react under the test conditions and is resolved from your analyte and its potential degradation products.
-
-
Stability Experiment Setup:
-
For each pH condition, add a small aliquot of the furan compound stock solution to the buffer solution in a sealed vial to achieve the final target concentration.
-
Add an aliquot of the IS stock solution.
-
Prepare a "time zero" (T₀) sample by immediately quenching the reaction. This can be done by neutralizing the solution (if acidic or basic) and/or diluting it with the mobile phase for immediate analysis.
-
Incubate the remaining vials at a controlled temperature (e.g., room temperature, 37°C, or an elevated temperature to accelerate degradation).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take a sample from the corresponding vial.
-
Quench the reaction immediately as described for the T₀ sample.
-
Store samples appropriately (e.g., at 4°C) until analysis.
-
-
Analytical Quantification:
-
Analyze all samples (including T₀) using a validated analytical method (e.g., HPLC-UV).
-
Calculate the ratio of the peak area of your furan compound to the peak area of the internal standard for each time point.
-
Determine the percentage of the furan compound remaining at each time point relative to the T₀ sample.
-
-
Data Analysis:
-
Plot the percentage of the compound remaining versus time for each pH condition.
-
From this data, you can determine the degradation rate constant and the half-life (t₁/₂) of your compound under each condition.
-
Visualizations
Acid-Catalyzed Furan Ring Opening
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis and ring-opening of a furan ring in an aqueous medium.
Caption: Acid-catalyzed ring-opening mechanism of furan.
Experimental Workflow for Stability Assessment
This diagram outlines the logical flow of an experiment designed to assess the stability of a furan-containing compound.
Caption: Workflow for assessing furan compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution [scite.ai]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 10. mdpi.com [mdpi.com]
- 11. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 2,5-Diphenylfuran-3,4-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 2,5-Diphenylfuran-3,4-dicarboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: A widely adopted and scalable two-step approach involves the initial synthesis of diethyl 2,5-diphenylfuran-3,4-dicarboxylate, followed by its hydrolysis to the desired dicarboxylic acid. This method is often preferred for larger-scale production due to the generally higher yields and easier purification of the intermediate ester.
Q2: What are the critical process parameters to monitor during the synthesis of the diethyl ester intermediate?
A2: When scaling up the synthesis of diethyl 2,5-diphenylfuran-3,4-dicarboxylate, it is crucial to monitor and control the reaction temperature, the rate of addition of reactants, and the efficiency of mixing. Inconsistent temperature control can lead to the formation of byproducts, while poor mixing can result in localized concentration gradients and reduced yields.
Q3: What are the common challenges encountered during the hydrolysis of the diethyl ester to the final diacid product?
A3: The primary challenges during the hydrolysis step include incomplete conversion of the diester to the diacid, and the potential for side reactions such as decarboxylation at elevated temperatures. Ensuring a sufficient excess of the hydrolyzing agent (e.g., a strong base) and optimizing the reaction time and temperature are key to overcoming these issues.
Q4: What are the recommended purification methods for the final this compound product on a larger scale?
A4: For large-scale purification, a common method is the conversion of the crude dicarboxylic acid into its disodium salt by treatment with a base, followed by recrystallization from a suitable solvent like hot water. The purified salt is then reconverted to the free acid by acidification.[1] This process effectively removes neutral and basic impurities.
Q5: Are there any specific safety precautions to consider when scaling up this synthesis?
A5: Yes, several safety precautions are essential. When working with flammable organic solvents, ensure proper ventilation and grounding of equipment to prevent static discharge. The use of strong acids and bases for hydrolysis requires appropriate personal protective equipment (PPE), including acid/base resistant gloves and eye protection. Furthermore, if pressure reactions are involved, ensure the reactor is properly rated and equipped with safety relief systems.
Troubleshooting Guides
Part 1: Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Diethyl Ester | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Poor quality of starting materials. 4. Inefficient mixing. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. 2. Optimize temperature based on small-scale experiments. Ensure consistent heating. 3. Verify the purity of starting materials (e.g., diethyl 2,3-diacetylsuccinate) by analytical methods. 4. Use an overhead stirrer for larger volumes to ensure homogeneous mixing. |
| Formation of Significant Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in starting materials. 3. Incorrect stoichiometry of reactants. | 1. Lower the reaction temperature and extend the reaction time. 2. Purify starting materials before use. 3. Carefully control the addition of reactants to maintain the correct molar ratios. |
| Difficulty in Isolating the Product | 1. Product is an oil instead of a solid. 2. Co-precipitation of impurities. | 1. Try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, consider purification by column chromatography on a larger scale. 2. Wash the crude product with a solvent in which the impurities are soluble but the product is not. |
Part 2: Hydrolysis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis (Presence of monoester or starting diester) | 1. Insufficient amount of base. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Increase the molar excess of the base (e.g., NaOH or KOH). 2. Extend the reaction time and monitor the disappearance of the ester spots by TLC. 3. Increase the reaction temperature, but be cautious of potential degradation. |
| Low Yield of Dicarboxylic Acid | 1. Degradation of the product at high temperatures. 2. Loss of product during workup and purification. 3. Formation of soluble salts that are not precipitated. | 1. Perform the hydrolysis at the lowest effective temperature. 2. Optimize the pH for precipitation of the diacid. Ensure complete precipitation before filtration. 3. After acidification, cool the solution to maximize precipitation. Check the filtrate for any dissolved product. |
| Product Discoloration | 1. Presence of colored impurities from the synthesis step. 2. Degradation of the furan ring under harsh conditions. | 1. Purify the intermediate diethyl ester before hydrolysis. 2. Use milder hydrolysis conditions (lower temperature, shorter time). Consider purification of the final product by recrystallization, potentially with the use of activated carbon. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
This protocol is based on a modified Paal-Knorr synthesis.
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Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add diethyl 2,3-diacetylsuccinate.
-
Solvent and Catalyst: Add a suitable solvent such as acetic acid or a high-boiling point alcohol. Introduce an acid catalyst, for example, a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
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Reactant Addition: While stirring, add benzaldehyde (2 equivalents) to the mixture. The addition should be controlled to manage any exotherm.
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Reaction: Heat the mixture to reflux and maintain for a period determined by small-scale optimization, typically monitored by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water to precipitate the crude product.
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Isolation and Purification: Collect the solid product by filtration and wash with water to remove the acid catalyst and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Hydrolysis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
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Reaction Setup: In a reactor equipped with a mechanical stirrer and reflux condenser, suspend the diethyl 2,5-diphenylfuran-3,4-dicarboxylate in a suitable solvent such as a mixture of ethanol and water.
-
Base Addition: Add an excess of a strong base, for example, a 10-20% aqueous solution of sodium hydroxide.
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Hydrolysis: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or HPLC, showing the disappearance of the ester).
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Workup: Cool the reaction mixture. If any solid (unreacted ester) is present, it can be filtered off. The aqueous solution is then acidified with a mineral acid (e.g., concentrated HCl) until the pH is acidic (pH ~2).
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Isolation: The precipitated this compound is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting decision tree for low product yield.
References
troubleshooting guide for the synthesis of furan-based polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of furan-based polymers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of furan-based polymers?
The synthesis of furan-based polymers can be complex and is often associated with several challenges. One of the primary issues is the susceptibility of the furan ring to opening under acidic conditions, which can lead to the formation of carbonyl-containing side structures and affect the final properties of the polymer.[1][2] Controlling the exothermic nature of the polymerization, particularly in the case of poly(furfuryl alcohol) (PFA), is crucial to prevent runaway reactions.[3] Achieving high molecular weight polymers can also be difficult, which may impact their mechanical properties.[4][5] Furthermore, the thermal stability of some furan-based monomers, such as 2,5-bis(hydroxymethyl)furan (BHMF), can be a concern during polymerization at elevated temperatures.[6][7]
Q2: How does the choice of catalyst affect the polymerization of furfuryl alcohol (FA)?
The type and concentration of the acid catalyst significantly influence the rate and outcome of furfuryl alcohol (FA) polymerization.[8] Strong acids, such as sulfonic acids, can lead to very rapid, exothermic reactions that are difficult to control.[9] Weaker acids may require higher temperatures to achieve a reasonable cure rate.[9] The nature of the acidic initiator, however, appears to have less of an impact on the degree of furan ring opening compared to the presence of water.[1][10] Co-catalytic systems have been explored to achieve better control over the polymerization and to synthesize high-molecular-weight PFA.[4]
Q3: What is the role of water in the polymerization of furfuryl alcohol?
The presence of water has a significant impact on the polymerization of furfuryl alcohol (FA), primarily by promoting the opening of the furan ring.[1][2][10] This side reaction leads to the formation of structures containing carbonyl groups (ketones and esters) within the polymer backbone.[1][2] The polymerization of FA in the presence of protic polar solvents like water can result in polymers with a higher degree of open structures, which has been associated with lower cross-link density and a lower glass transition temperature.[1]
Q4: What are the key considerations for Diels-Alder reactions involving furan-based polymers?
The Diels-Alder (DA) reaction, a [4+2] cycloaddition, is a valuable tool for creating crosslinked or thermally reversible furan-based polymers.[6][11][12] A major challenge is that the DA reaction with furans can be thermodynamically unfavorable, sometimes leading to low yields.[13] The reaction is reversible, with the retro-Diels-Alder reaction occurring at elevated temperatures.[14][15] The choice of dienophile is critical; maleimides are highly reactive partners for furan dienes.[11][12][14] The substituents on both the furan and the dienophile, as well as the reaction temperature, can influence the ratio of endo to exo adducts and the kinetics of the retro-DA reaction.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield or Incomplete Polymerization | - Inactive or insufficient catalyst.- Low monomer concentration.- Unfavorable reaction temperature.- Presence of inhibitors. | - Increase catalyst concentration or use a stronger acid catalyst.[9]- Increase the initial monomer concentration.[16]- Optimize the reaction temperature; higher temperatures can increase the rate but may also lead to side reactions.[17]- Ensure monomers are pure and free from inhibitors. |
| Dark-Colored or Black Polymer Product | - Oxidation of furan monomers or polymer.- Extensive conjugation due to side reactions.- High reaction temperatures causing degradation. | - Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).- Use lower reaction temperatures and a more active catalyst if necessary.[3]- Purify the monomer to remove any colored impurities. |
| Poor Mechanical Properties (e.g., brittle polymer) | - Low molecular weight of the polymer.- High degree of crosslinking.- Presence of structural defects from side reactions like ring opening. | - Optimize polymerization conditions to increase molecular weight (e.g., using a co-catalytic system).[4][5]- Control the extent of crosslinking by adjusting the monomer-to-crosslinker ratio in Diels-Alder reactions.[6]- Minimize ring-opening reactions by controlling water content and catalyst choice.[1] |
| Uncontrolled, Rapid Exothermic Reaction | - Highly active catalyst at a high concentration.- High initial reaction temperature.- Poor heat dissipation from the reaction vessel. | - Use a less active catalyst or a lower concentration of the catalyst.[9]- Initiate the reaction at a lower temperature.[3]- Use a solvent to help dissipate heat or conduct the reaction in a vessel with a larger surface area-to-volume ratio. |
| Inconsistent Results Between Batches | - Variability in monomer purity.- Inconsistent water content in reactants or solvent.- Lack of precise temperature control. | - Purify the monomer before use.- Use anhydrous solvents and dry glassware to control water content.[1]- Employ a temperature-controlled reaction setup (e.g., oil bath, thermostat). |
| Gelation Occurs Too Quickly | - Catalyst concentration is too high.- Reaction temperature is too high. | - Reduce the amount of catalyst.- Lower the reaction temperature. |
| Low Yield in Diels-Alder Polymerization | - Unfavorable thermodynamics of the Diels-Alder reaction.- Retro-Diels-Alder reaction occurring at the polymerization temperature. | - Choose a more reactive dienophile (e.g., maleimide).[11]- Conduct the polymerization at the lowest possible temperature that still allows for a reasonable reaction rate to favor the forward reaction.[14] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Polymerization of Furfuryl Alcohol
This protocol describes a general procedure for the synthesis of poly(furfuryl alcohol) (PFA).
Materials:
-
Furfuryl alcohol (FA), freshly distilled
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent (optional, e.g., nitromethane)[16]
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Deionized water (for experiments investigating the effect of water)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a mechanical stirrer, a thermometer, and a nitrogen/argon inlet.
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If using a solvent, add the desired amount to the reaction vessel.
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Add the freshly distilled furfuryl alcohol to the reaction vessel.
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If investigating the effect of water, add the desired amount of deionized water at this stage.[1]
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Begin stirring the mixture and purge the vessel with inert gas.
-
Slowly add the acid catalyst to the reaction mixture. For highly exothermic reactions, the catalyst may be added dropwise, and the reaction vessel may be cooled in an ice bath.[17]
-
Monitor the reaction temperature closely. Maintain the desired temperature using a heating mantle or cooling bath as needed.
-
Continue the reaction for the desired amount of time. The progress of the polymerization can be monitored by observing the increase in viscosity.
-
To terminate the reaction, cool the mixture and precipitate the polymer in a non-solvent (e.g., methanol or water).
-
Filter the precipitated polymer and wash it thoroughly to remove any unreacted monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
Characterization:
-
FTIR Spectroscopy: To identify the characteristic peaks of the furan ring and to detect the presence of carbonyl groups resulting from ring-opening reactions.[1][18]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure, including the degree of branching and the presence of different linkages.[1][19]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
Protocol 2: Diels-Alder Polymerization of a Furan-Containing Monomer with a Bismaleimide
This protocol outlines a general procedure for synthesizing a crosslinked polymer via a Diels-Alder reaction.
Materials:
-
A monomer containing two furan groups (e.g., a furan-based diol)
-
A bismaleimide crosslinker
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), chloroform)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Dissolve the furan-containing monomer and the bismaleimide in the anhydrous solvent in the reaction vessel.
-
Purge the system with inert gas.
-
Heat the reaction mixture to the desired temperature. The optimal temperature will depend on the specific reactants and should be high enough to achieve a reasonable reaction rate but low enough to minimize the retro-Diels-Alder reaction.[14]
-
Maintain the reaction at this temperature with stirring for the desired time. The formation of a gel or precipitate may indicate polymer formation.
-
Cool the reaction mixture.
-
Isolate the polymer by precipitation in a non-solvent (e.g., hexane, methanol).
-
Filter and wash the polymer.
-
Dry the polymer under vacuum.
Characterization:
-
FTIR Spectroscopy: To monitor the disappearance of the characteristic peaks of the furan and maleimide double bonds and the appearance of peaks corresponding to the Diels-Alder adduct.[15]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to study the retro-Diels-Alder reaction by observing the endothermic peak upon heating.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the resulting polymer.
Data Presentation
Table 1: Effect of Furan Concentration on Polyfuran Yield and Conductivity
| Furan Concentration (M) | Polymerization Yield (%) | Bulk Electrical Conductivity (S cm⁻¹) |
| 0.05 | ~10 | ~1 x 10⁻¹¹ |
| 0.10 | ~25 | ~2 x 10⁻¹¹ |
| 0.15 | ~35 | ~1.5 x 10⁻¹¹ |
| 0.20 | ~40 | ~1 x 10⁻¹¹ |
| Data derived from oxidative polymerization of furan with FeCl₃ in nitromethane.[16] |
Table 2: Influence of Water on the Degree of Open Structures (DOS) in PFA
| Initial FA/Water Ratio (w/w) | Final Degree of Open Structures (DOS) |
| 100/0 (Neat) | ~0.05 |
| 90/10 | ~0.15 |
| 70/30 | ~0.15 |
| 50/50 | ~0.15 |
| 30/70 | ~0.15 |
| 10/90 | ~0.15 |
| DOS determined by potentiometric titration. The presence of additional water significantly increases the DOS, but the ratio of added water does not further impact the final DOS.[1] |
Visualizations
Caption: Troubleshooting workflow for furan-based polymer synthesis.
Caption: Simplified pathway of acid-catalyzed furan ring opening.
Caption: Thermal equilibrium of the Furan-Maleimide Diels-Alder reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2012123902A1 - Process for preparing polyfurfuryl alcohol products - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.derby.ac.uk [repository.derby.ac.uk]
- 9. US4439348A - Catalyst system for furan resins - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,5-Diphenylfuran-3,4-dicarboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic acid. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: the synthesis of diethyl 2,5-diphenylfuran-3,4-dicarboxylate followed by its hydrolysis.
Step 1: Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
Q1: My reaction yield is low. What are the potential causes and solutions?
A1: Low yields in the synthesis of the diethyl ester can stem from several factors. Below is a table outlining common causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Action |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to maintain a homogeneous mixture.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Confirm the reaction temperature is optimal for the chosen catalyst and solvent system. |
| Side Reactions | - Use freshly distilled starting materials to avoid impurities that can lead to side products.- Control the reaction temperature carefully, as higher temperatures can promote undesired pathways. |
| Sub-optimal Reagent Stoichiometry | - Verify the accurate measurement and molar ratios of your starting materials and catalyst. |
| Moisture Contamination | - Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q2: I am observing significant amounts of unreacted ethyl benzoylacetate in my crude product. How can I address this?
A2: The presence of unreacted starting material suggests an incomplete reaction. Consider the following:
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress via TLC until the starting material spot disappears or is significantly diminished.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. Some catalysts can degrade over time or with exposure to air and moisture.
-
Temperature: The reaction may require a higher temperature to proceed to completion. Gradually increase the temperature while monitoring for the formation of side products.
Q3: My purified product contains a significant amount of a byproduct with a similar polarity to my desired diester. What could this be and how can I remove it?
A3: A common byproduct in Paal-Knorr type furan syntheses is the formation of incompletely cyclized or rearranged intermediates.
-
Identification: Characterize the impurity using techniques like NMR or Mass Spectrometry to understand its structure. This will provide clues about the side reaction occurring.
-
Purification: If the impurity co-elutes with your product during column chromatography, consider using a different solvent system with a shallower polarity gradient. Recrystallization from a suitable solvent system can also be an effective purification method.
Step 2: Hydrolysis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
Q1: The hydrolysis of my diethyl ester is incomplete, and I have a mixture of the diacid, monoacid/monoester, and starting diester. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is a common issue, especially with sterically hindered esters.
| Potential Cause | Recommended Troubleshooting Action |
| Insufficient Base | - Increase the molar excess of the base (e.g., NaOH or KOH) to ensure complete saponification of both ester groups. |
| Reaction Time and Temperature | - Prolong the reaction time and/or increase the reaction temperature to facilitate the hydrolysis of the second, more sterically hindered ester group. |
| Solvent System | - Ensure the solvent system (e.g., ethanol/water) allows for sufficient solubility of both the ester and the base. The addition of a co-solvent might be necessary. |
Q2: My final diacid product is difficult to purify and appears to be contaminated with salts.
A2: Salt contamination often arises from the workup procedure.
-
Acidification: After hydrolysis, ensure the reaction mixture is acidified to a sufficiently low pH (typically pH 1-2) to fully protonate the dicarboxylate.
-
Washing: Thoroughly wash the precipitated diacid with cold deionized water to remove any inorganic salts.
-
Recrystallization: Recrystallize the crude diacid from a suitable solvent to remove residual salts and other organic impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective method is a two-step synthesis. First, diethyl 2,5-diphenylfuran-3,4-dicarboxylate is synthesized, often through a reaction analogous to the Paal-Knorr furan synthesis. This is followed by the hydrolysis of the diethyl ester to yield the desired this compound.
Q2: What are the most critical parameters to control during the synthesis of the diethyl ester intermediate?
A2: The most critical parameters are temperature, reaction time, and the purity of the starting materials and solvents. Temperature control is crucial to prevent the formation of side products. The reaction should be monitored to ensure it goes to completion without unnecessary heating that could degrade the product. Using pure, anhydrous reagents and solvents is key to minimizing side reactions.
Q3: What are the expected spectroscopic characteristics of this compound?
A3: You should expect to see characteristic signals in ¹H NMR for the phenyl protons and the carboxylic acid protons (which may be broad and exchange with D₂O). The ¹³C NMR will show signals for the furan ring carbons, the phenyl carbons, and the carboxyl carbons. Infrared (IR) spectroscopy will show a broad O-H stretch for the carboxylic acids and a strong C=O stretch.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using a combination of techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Chromatography: TLC or HPLC can be used to check for the presence of impurities.
-
Spectroscopy: NMR spectroscopy is a powerful tool to identify and quantify impurities.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
This protocol is based on established methods for furan synthesis.
Materials:
-
Ethyl benzoylacetate
-
Anhydrous ethanol
-
Sodium ethoxide (or sodium metal)
-
Iodine
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Add ethyl benzoylacetate dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add a solution of iodine in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
Materials:
-
Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve diethyl 2,5-diphenylfuran-3,4-dicarboxylate in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH (typically a 2-4 molar excess).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH 1-2.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
-
Recrystallize from a suitable solvent if further purification is needed.
Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for common issues.
Validation & Comparative
A Tale of Two Monomers: A Comparative Guide to 2,5-Diphenylfuran-3,4-dicarboxylic acid and Terephthalic Acid in Polymer Synthesis
For researchers and scientists at the forefront of polymer chemistry and material science, the choice of monomer is a critical decision that dictates the ultimate properties and performance of the resulting polymer. This guide provides a comprehensive comparison of a novel, furan-based monomer, 2,5-Diphenylfuran-3,4-dicarboxylic acid (DPFDA), with the widely used aromatic dicarboxylic acid, terephthalic acid (TPA). While extensive experimental data exists for TPA-based polymers, the exploration of DPFDA in polymer science is an emerging field. This guide will present a comparison based on the structural attributes of both monomers, supported by experimental data for TPA and theoretically predicted properties for DPFDA-based polymers.
At a Glance: Chemical Structures
The fundamental differences in the chemical architecture of DPFDA and TPA are expected to impart distinct characteristics to the polymers derived from them.
Caption: Molecular structures of this compound and Terephthalic acid.
Predicted vs. Proven: A Comparative Analysis of Polymer Properties
The following tables summarize the established properties of polymers derived from terephthalic acid and the theoretically predicted properties of polymers from this compound. These predictions are based on fundamental principles of polymer chemistry, considering the structural and electronic differences between the two monomers.
Table 1: Comparison of Thermal Properties
| Property | Terephthalic Acid (TPA) Based Polymers (e.g., PET, PBT) | This compound (DPFDA) Based Polymers (Predicted) |
| Glass Transition Temperature (Tg) | Moderate to High (e.g., PET: ~70-80 °C) | Potentially higher than TPA-based counterparts due to increased rotational hindrance from the bulky phenyl groups. |
| Melting Temperature (Tm) | High (e.g., PET: ~250-265 °C) | Likely to be high, but potentially lower than TPA-based polymers due to the less symmetrical furan ring disrupting chain packing. |
| Thermal Stability | Excellent, with decomposition temperatures typically above 350 °C. | Expected to be high due to the aromatic nature of both the furan and phenyl rings. The furan ring may be a site for initial degradation. |
Table 2: Comparison of Mechanical Properties
| Property | Terephthalic Acid (TPA) Based Polymers (e.g., PET, PBT) | This compound (DPFDA) Based Polymers (Predicted) |
| Tensile Strength | High | Potentially high, comparable to or exceeding TPA-based polymers due to strong intermolecular forces. |
| Modulus of Elasticity | High | Expected to be high, indicating a rigid material, due to the inflexible monomer structure. |
| Solubility | Generally low, soluble in specific solvents like phenols or halogenated hydrocarbons. | Predicted to have improved solubility in common organic solvents compared to TPA-based polymers, as the non-planar structure may hinder efficient crystal packing. |
The "Why" Behind the Properties: A Structural Perspective
The predicted differences in polymer properties stem from the core structural variations between DPFDA and TPA:
-
Symmetry and Linearity: TPA is a highly symmetrical, linear molecule, which allows for efficient packing of polymer chains, leading to high crystallinity, high melting points, and low solubility. In contrast, the furan ring in DPFDA is not perfectly linear, and the bulky phenyl substituents further disrupt this linearity. This is expected to result in polymers with lower crystallinity and potentially improved solubility.
-
Rotational Freedom: The single bond connecting the phenyl rings to the furan core in DPFDA allows for some rotational freedom, which can influence the overall chain conformation and packing. The direct attachment of the carboxylic acid groups to the benzene ring in TPA creates a more rigid and planar structure.
-
Polarity and Intermolecular Interactions: The furan ring in DPFDA introduces a heteroatom (oxygen) which can lead to different electronic properties and intermolecular interactions (e.g., dipole-dipole interactions) compared to the purely hydrocarbon aromatic ring of TPA.
Experimental Pathways: Synthesizing the Polymers
The synthesis of polyesters and polyamides from both DPFDA and TPA would typically follow standard polycondensation techniques.
Caption: A generalized workflow for the synthesis and characterization of polymers.
Key Experimental Protocols:
1. Melt Polycondensation of Terephthalic Acid with a Diol (e.g., Ethylene Glycol for PET):
-
Esterification: Terephthalic acid and excess ethylene glycol are heated in the presence of a catalyst (e.g., antimony trioxide) at temperatures of 150-200 °C. Water is removed as a byproduct.
-
Polycondensation: The resulting oligomers are then heated to higher temperatures (270-285 °C) under high vacuum to facilitate the removal of excess ethylene glycol and drive the reaction towards high molecular weight polymer.
2. Solution Polycondensation (Hypothetical for DPFDA):
Due to the anticipated better solubility of DPFDA-based polymers, solution polycondensation could be a viable synthetic route.
-
Monomer Activation: this compound would first be converted to its more reactive diacyl chloride by reacting with a chlorinating agent like thionyl chloride.
-
Polymerization: The diacyl chloride is then reacted with a diamine or diol in a suitable aprotic solvent (e.g., N-methyl-2-pyrrolidone) at low temperatures. An acid scavenger (e.g., pyridine) is typically added to neutralize the HCl byproduct.
-
Isolation: The polymer is then precipitated by pouring the reaction mixture into a non-solvent, followed by washing and drying.
Future Outlook and Research Directions
While terephthalic acid remains an industrial workhorse, the exploration of novel monomers like this compound opens up exciting avenues for the development of new polymers with tailored properties. The predictions outlined in this guide, based on sound chemical principles, suggest that DPFDA-based polymers could offer a unique combination of high thermal stability and improved processability.
Further experimental investigation is crucial to validate these predictions and to fully elucidate the structure-property relationships of this new class of furan-based polymers. Researchers are encouraged to pursue the synthesis and comprehensive characterization of DPFDA-based polyesters and polyamides to unlock their potential for advanced material applications.
A Comparative Analysis of Furan- and Benzene-Based Linkers in Metal-Organic Frameworks
A detailed guide for researchers and drug development professionals on the performance and characteristics of Metal-Organic Frameworks (MOFs) synthesized with furan-based versus benzene-based organic linkers.
The choice of organic linker is a critical determinant of the physicochemical properties and ultimate performance of Metal-Organic Frameworks (MOFs). While benzene-based linkers have been extensively studied and are widely used in MOF synthesis, furan-based linkers, often derived from renewable biomass sources, are emerging as a promising alternative.[1] This guide provides a comparative study of MOFs constructed from these two important classes of linkers, with a focus on their synthesis, stability, and performance in key applications, supported by experimental data.
Performance Comparison: Furan vs. Benzene Linkers
The structural and chemical differences between furan and benzene rings—namely the presence of an oxygen heteroatom and the five-membered ring structure of furan versus the six-membered aromatic carbocycle of benzene—lead to distinct properties in the resulting MOFs. These differences manifest in variations in surface area, porosity, stability, and catalytic activity.
| Property | Furan-Based MOFs | Benzene-Based MOFs | Key Considerations |
| BET Surface Area | Generally high, with values reported up to 128 m²/g for certain transition metal-based furan dicarboxylic acid systems.[2] | Can achieve exceptionally high surface areas, with some well-known examples like MOF-5 exceeding 3000 m²/g.[3][4] | The specific metal node, linker functionalization, and synthesis conditions heavily influence the final surface area for both linker types. |
| Pore Volume | Can exhibit hierarchical pore systems, including micropores, mesopores, and even small macropores, particularly in amorphous furan-based MOF gels.[1] | Typically characterized by well-defined microporosity, though mesoporous structures can be engineered. Pore volumes can be substantial, for instance, 0.81 cm³/g for DUT-5.[5] | The geometry and length of the linker, as well as the coordination environment of the metal center, are crucial in determining the pore structure. |
| Thermal Stability | Furan-based MOFs can exhibit good thermal stability. For example, a zinc-organic framework with a furan-functionalized linker was stable enough to be carbonized at 1000 °C.[6] | Benzene-based MOFs are known for their high thermal stability, with some frameworks like MOF-5 being stable up to at least 350 °C in an oxidizing atmosphere.[7] The stability is influenced by the strength of the metal-ligand bond.[8] | The choice of metal ion plays a significant role in the thermal stability of MOFs, irrespective of the linker.[8] |
| Chemical Stability | Aluminum-based furan MOFs have demonstrated remarkable water stability, showing negligible loss in water uptake after 165 adsorption-desorption cycles.[9] The rigidity of the linker can enhance stability in aqueous solutions.[10] | The chemical stability of benzene-based MOFs varies. For instance, Zr-based MOFs like UiO-66 are known for their exceptional chemical and water stability due to the strong Zr-O bonds.[11] However, some MOFs can be sensitive to acidic or basic conditions.[10] | High-valent metal ions like Zr(IV) and Cr(III) generally form more stable MOFs with both types of linkers.[8] |
| Gas Adsorption | Furan-based MOFs show promise for gas adsorption. For instance, they have been investigated for CO2 capture.[1] | Benzene-based MOFs have been extensively studied for gas storage and separation, including CO2, hydrogen, and benzene adsorption.[12][13][14] Functionalization of the benzene linker can significantly enhance specific gas uptake.[13] | The presence of open metal sites and the specific chemical environment within the pores are critical for selective gas adsorption.[12] |
| Catalytic Activity | The Lewis acidic nature of the metal centers in some furan-based MOFs can facilitate catalytic reactions.[11] | MOFs with benzene-based linkers have been widely used as catalysts for various organic reactions, including oxidations and coupling reactions.[15] The catalytic sites can be the metal nodes or functional groups on the linker.[16] | The accessibility of active sites within the porous structure is a key factor for catalytic performance. |
Experimental Methodologies
The synthesis and characterization of MOFs with furan- and benzene-based linkers typically follow established protocols in materials chemistry. The solvothermal method is a common synthesis technique.[17][18]
Typical Solvothermal Synthesis of a MOF:
-
Precursor Dissolution: The metal salt and the organic linker (either furan- or benzene-based) are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF), in a reaction vessel.[17]
-
Heating: The vessel is sealed and heated in an oven at a specific temperature (typically between 80 and 150 °C) for a designated period (ranging from hours to several days).[18]
-
Crystallization and Recovery: During the heating process, the MOF crystals form. After cooling to room temperature, the crystalline product is recovered by filtration or centrifugation.
-
Washing and Activation: The recovered crystals are washed with a solvent (e.g., DMF, ethanol) to remove unreacted starting materials. To make the pores accessible, the solvent molecules within the pores are removed through a process called activation, which can involve solvent exchange followed by heating under vacuum or supercritical CO₂ drying.[17]
Key Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure of the synthesized MOF by comparing the experimental diffraction pattern with simulated patterns from single-crystal X-ray diffraction data or known phases.[12]
-
Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature in a controlled atmosphere.[18]
-
Brunauer–Emmett–Teller (BET) Analysis: This technique is used to determine the specific surface area and pore size distribution of the MOF by measuring the adsorption and desorption of an inert gas (typically nitrogen) at a constant temperature (usually 77 K).[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the MOF structure and can confirm the coordination of the linker to the metal center.[12]
-
Scanning Electron Microscopy (SEM): Used to visualize the morphology and particle size of the MOF crystals.[12]
Visualizing the Comparison and Workflow
To better illustrate the comparative aspects and the experimental process, the following diagrams are provided.
Caption: Logical relationship between linker type and resulting MOF properties.
Caption: General experimental workflow for MOF synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and observation of structural diversities in a series of transition metal based furan dicarboxylic acid systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MOF-5 based mixed-linker metal-organic frameworks: Synthesis, thermal stability and catalytic application | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. First transition series metal–organic frameworks: synthesis, properties and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00719J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Luminescent Properties of 2,5-Diphenylfuran-3,4-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the luminescent properties of 2,5-diphenylfuran-3,4-dicarboxylic acid derivatives, offering insights into their performance relative to other common fluorophores. The information presented is based on available experimental data for structurally similar compounds, providing a valuable resource for the evaluation of this class of molecules in various applications, including cellular imaging and as fluorescent probes.
Introduction to 2,5-Diphenylfuran Derivatives as Fluorophores
Furan-containing π-conjugated systems are of significant interest in the development of functional organic materials due to their unique electronic and photophysical properties. The 2,5-diphenylfuran scaffold, in particular, forms the core of a class of blue-emissive fluorophores. The introduction of carboxylic acid or ester functionalities at the 3 and 4 positions can modulate the solubility, and electronic properties, and potentially the luminescent characteristics of these compounds, making them adaptable for a range of applications, including biological labeling and materials science.
While specific quantitative photophysical data for this compound and its simple alkyl esters are not extensively reported in the literature, this guide compiles and compares data from closely related 2,5-diaryl furan derivatives to provide a substantive overview of their expected luminescent behavior.
Comparative Analysis of Photophysical Properties
To contextualize the performance of 2,5-diphenylfuran-based fluorophores, their properties are compared with those of fluorescein, a widely used fluorescent standard. The data for the furan derivatives are based on published values for 2,5-diphenylfuran and its substituted analogs.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Solvent |
| 2,5-Diphenylfuran Analogues | |||||
| 2,5-Diphenylfuran | ~330-350 | ~380-420 | Not Reported | ~1.0 | Gas Phase |
| 2,5-Di(4-bromophenyl)furan | ~350 | ~400 | Not Reported | Not Reported | Dichloromethane |
| 2,5-Di(4-methylphenyl)furan | ~345 | ~395 | Not Reported | Not Reported | Dichloromethane |
| Alternative Fluorophore | |||||
| Fluorescein | 490 | 515 | 0.95 | 4.0 | 0.1 M NaOH |
Note: The data for 2,5-diphenylfuran analogues are derived from spectral plots and lifetime measurements of related compounds. The quantum yields for these specific derivatives were not found in the reviewed literature. It is anticipated that the introduction of dicarboxylic acid or ester groups at the 3 and 4 positions may lead to a red-shift in the emission spectra and could influence the quantum yield and lifetime depending on the solvent environment.
Experimental Protocols
Detailed methodologies for the characterization of the luminescent properties of this compound derivatives are provided below.
1. Measurement of Absorption and Emission Spectra
-
Instrumentation: A calibrated spectrofluorometer and a UV-Vis spectrophotometer are required.
-
Sample Preparation:
-
For solution-state measurements, dissolve the compound in a spectroscopic grade solvent (e.g., dichloromethane, ethanol, or DMSO) to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette.
-
For solid-state measurements, a thin film of the material can be prepared on a quartz substrate.
-
-
Procedure:
-
Record the absorption spectrum using the UV-Vis spectrophotometer to determine the absorption maximum (λabs max).
-
Set the excitation wavelength of the spectrofluorometer to the λabs max.
-
Record the fluorescence emission spectrum, ensuring to scan a wavelength range that fully captures the emission profile.
-
To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan a range of excitation wavelengths.
-
2. Determination of Fluorescence Quantum Yield (ΦF) - Relative Method
The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a standard with an absorption profile that overlaps with the sample. For blue-emitting furan derivatives, a standard such as quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is suitable.
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.
-
Measure the absorbance of each solution at the chosen excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
3. Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) and a sensitive detector.
-
Procedure:
-
Excite the sample with the pulsed light source at a wavelength near its absorption maximum.
-
Collect the emitted photons and record their arrival times relative to the excitation pulse.
-
Accumulate data over many excitation cycles to build a histogram of photon arrival times.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental procedures for validating the luminescent properties of the furan derivatives.
Caption: Workflow for acquiring absorption and emission spectra.
Caption: Workflow for relative quantum yield determination.
Caption: Workflow for fluorescence lifetime measurement via TCSPC.
Conclusion
Derivatives of this compound represent a promising class of fluorophores with potential applications in various scientific and technological fields. While comprehensive photophysical data for the parent dicarboxylic acid and its simple esters are not yet widely available, the analysis of related 2,5-diaryl furan compounds suggests they are likely to exhibit blue fluorescence with potentially tunable properties. The experimental protocols outlined in this guide provide a robust framework for the thorough characterization of their luminescent properties, enabling researchers to systematically evaluate their performance and suitability for specific applications. Further research into the synthesis and detailed photophysical characterization of these compounds is warranted to fully explore their potential.
Assessing the Biocompatibility of 2,5-Diphenylfuran-3,4-dicarboxylic Acid for Medical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials is a cornerstone of medical advancement. Among the vast array of potential candidates, furan-based compounds have garnered interest due to their unique chemical structures and potential for creating advanced polymers. This guide provides a comparative assessment of the biocompatibility of 2,5-Diphenylfuran-3,4-dicarboxylic acid, a specific furan derivative, for medical applications.
Comparative Analysis of Biocompatibility
A comprehensive assessment of a material's biocompatibility is crucial for its safe use in medical devices and drug delivery systems. This typically involves a battery of tests to evaluate cytotoxicity, genotoxicity, and in vivo tissue response. The following tables summarize the anticipated biocompatibility profile of this compound based on related compounds, in comparison to well-established biocompatible polymers such as Polylactic Acid (PLA), Polycaprolactone (PCL), and Chitosan.
Table 1: Comparative Cytotoxicity Data
| Material/Compound | Assay | Cell Line | Key Findings |
| Furan-Based Compounds (General) | MTT Assay | Various Cancer Cell Lines | Some furan derivatives have demonstrated cytotoxic activity against cancer cells, suggesting potential for anti-cancer drug development but also raising concerns for general biocompatibility.[1][2] |
| Furan-Based Copolymers | Cytotoxicity Tests | Not specified | Studies on specific furan-based copolymers, such as poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF), have shown in vitro biocompatibility.[3][4][5] |
| Polylactic Acid (PLA) | MTT Assay | Various | Generally considered non-cytotoxic and is widely used in FDA-approved medical devices. |
| Polycaprolactone (PCL) | MTT Assay | Various | Exhibits good cell viability and is considered a biocompatible material for tissue engineering and drug delivery. |
| Chitosan | MTT Assay | Various | Generally biocompatible, though the degree of deacetylation and molecular weight can influence its cytotoxic profile. |
Table 2: Comparative Genotoxicity Data
| Material/Compound | Assay | Key Findings |
| Furan (Parent Compound) | Comet Assay, Micronucleus Assay | Furan has been shown to cause DNA damage in vivo, primarily through a secondary genotoxic mechanism involving oxidative stress.[6] It is classified as "reasonably anticipated to be a human carcinogen."[7] |
| Furan-Based Compounds (General) | Not widely reported | Limited data exists on the genotoxicity of more complex furan derivatives. This represents a significant data gap. |
| Polylactic Acid (PLA) | Ames Test, Micronucleus Assay | Generally considered non-genotoxic. |
| Polycaprolactone (PCL) | Ames Test, Micronucleus Assay | Considered non-genotoxic and safe for medical use. |
| Chitosan | Comet Assay, Ames Test | Generally considered non-genotoxic, but results can vary based on the material's characteristics. |
Table 3: Comparative In Vivo Biocompatibility
| Material/Compound | Animal Model | Key Findings |
| Furan (Parent Compound) | Rodents | Chronic exposure to furan has been shown to be hepatotoxic and carcinogenic in rodents.[7] |
| Furan-Based Polymers | Not widely reported | In vivo biocompatibility data for many furan-based polymers is limited, hindering their clinical translation. |
| Polylactic Acid (PLA) | Various | Demonstrates good in vivo biocompatibility with minimal inflammatory response and is biodegradable. |
| Polycaprolactone (PCL) | Various | Well-tolerated in vivo with a low inflammatory response and is biodegradable over a longer period than PLA. |
| Chitosan | Various | Generally shows good in vivo biocompatibility and promotes wound healing, though the immune response can be influenced by its physical and chemical properties. |
Experimental Protocols for Biocompatibility Assessment
To rigorously assess the biocompatibility of this compound, a series of standardized tests should be conducted. The following are detailed methodologies for key in vitro assays. All biocompatibility testing should be performed in accordance with the principles of the ISO 10993 standards.[8][9][10][11][12]
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (solubilized in a biocompatible solvent, e.g., DMSO, and diluted in culture medium)
-
Human fibroblast cell line (e.g., L929)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound extract. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include positive (e.g., latex extract) and negative (e.g., high-density polyethylene extract) controls.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5.[13]
Comet Assay for In Vitro Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for the detection of DNA damage in individual cells.[17][18][19][20][21]
Materials:
-
Test compound and appropriate cell line
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Expose cells to various concentrations of this compound for a defined period.
-
Cell Embedding: Mix a small aliquot of the cell suspension with LMPA and pipette onto a microscope slide pre-coated with NMPA.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in the electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with the neutralization buffer and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage. Analyze the images using specialized software to quantify DNA damage.
Signaling Pathways and Experimental Workflows
Understanding the potential mechanisms of toxicity is crucial. Cytotoxic compounds can trigger various cellular signaling pathways leading to apoptosis or necrosis.
Conclusion and Future Directions
The available evidence suggests that while some furan-based polymers exhibit good in vitro biocompatibility, the parent furan molecule and its potential metabolites raise significant toxicological concerns. The lack of specific biocompatibility data for this compound necessitates a thorough and cautious evaluation before it can be considered for any medical application.
Researchers and drug development professionals are strongly advised to conduct comprehensive biocompatibility testing, starting with in vitro cytotoxicity and genotoxicity assays as outlined in this guide. Should the in vitro results be favorable, subsequent in vivo studies in accordance with ISO 10993 guidelines will be essential to determine the systemic and local tissue response to this novel compound. The path to clinical application for this compound, as with any new biomaterial, is contingent on a robust demonstration of its safety and efficacy.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 2. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 5. Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo genotoxicity of furan in F344 rats at cancer bioassay doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furan - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ISO 10993 - Wikipedia [en.wikipedia.org]
- 9. medinstitute.com [medinstitute.com]
- 10. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 11. emergobyul.com [emergobyul.com]
- 12. measurlabs.com [measurlabs.com]
- 13. namsa.com [namsa.com]
- 14. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. 21stcenturypathology.com [21stcenturypathology.com]
- 18. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 19. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
performance comparison of different synthetic routes to 2,5-Diphenylfuran-3,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic pathways for the preparation of 2,5-Diphenylfuran-3,4-dicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. The comparison focuses on key performance indicators, supported by detailed experimental protocols and a visual representation of the synthetic workflows.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. The data for the intermediate ester synthesis is based on literature reports for analogous compounds.
| Performance Metric | Route 1: Sulfur Ylide Cycloaddition | Route 2: Paal-Knorr Synthesis |
| Starting Materials | 2-(Dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one, Diethyl acetylenedicarboxylate | Diethyl 2,3-dibenzoylsuccinate |
| Intermediate Product | Diethyl 2,5-diphenylfuran-3,4-dicarboxylate | Diethyl 2,5-diphenylfuran-3,4-dicarboxylate |
| Overall Yield (estimated) | Moderate to Good | Good |
| Reaction Time (Ester Synthesis) | 12 - 24 hours | 1 - 3 hours |
| Reaction Temperature (Ester Synthesis) | Room Temperature to 80°C | Reflux (e.g., in ethanol or toluene) |
| Catalyst/Reagent | Base (e.g., K₂CO₃) | Acid (e.g., H₂SO₄, p-TsOH) |
| Final Step | Basic Hydrolysis | Basic Hydrolysis |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Figure 1: Comparative workflow of the two synthetic routes.
Detailed Experimental Protocols
Route 1: Sulfur Ylide Cycloaddition
This route involves the reaction of a sulfur ylide with an activated alkyne, followed by hydrolysis of the resulting diester.
Step 1: Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
-
Materials: 2-(Dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one (1.0 eq), Diethyl acetylenedicarboxylate (1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as Dichloromethane (CH₂Cl₂) or Toluene.
-
Procedure: To a solution of 2-(Dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one in the chosen solvent, diethyl acetylenedicarboxylate and potassium carbonate are added. The reaction mixture is stirred at room temperature or heated to reflux (e.g., 80°C in toluene) for 12-24 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford diethyl 2,5-diphenylfuran-3,4-dicarboxylate.[1][2]
Step 2: Hydrolysis to this compound
-
Materials: Diethyl 2,5-diphenylfuran-3,4-dicarboxylate, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Ethanol (EtOH), and Water (H₂O).
-
Procedure: The diester is dissolved in a mixture of ethanol and an aqueous solution of NaOH or KOH. The mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of the dicarboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to yield this compound.
Route 2: Paal-Knorr Synthesis
This classical furan synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
Step 1: Synthesis of Diethyl 2,3-dibenzoylsuccinate (Precursor)
The precursor, diethyl 2,3-dibenzoylsuccinate, can be synthesized through various methods, for instance, by the oxidative coupling of ethyl benzoylacetate.
Step 2: Acid-catalyzed Cyclization
-
Materials: Diethyl 2,3-dibenzoylsuccinate, a strong acid catalyst (e.g., concentrated Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)), and a suitable solvent such as ethanol or toluene.
-
Procedure: Diethyl 2,3-dibenzoylsuccinate is dissolved in the chosen solvent, and a catalytic amount of the strong acid is added. The mixture is heated to reflux for 1-3 hours.[3][4][5] The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by crystallization or column chromatography to give diethyl 2,5-diphenylfuran-3,4-dicarboxylate.
Step 3: Hydrolysis to this compound
The hydrolysis of the diester is carried out following the same procedure as described in Step 2 of Route 1.
References
- 1. researchgate.net [researchgate.net]
- 2. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
A Comparative Structural Analysis of 2,5-Diphenylfuran-3,4-dicarboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative structural analysis of 2,5-diphenylfuran-3,4-dicarboxylic acid and its potential isomers: 3,4-diphenylfuran-2,5-dicarboxylic acid and 2,4-diphenylfuran-3,5-dicarboxylic acid. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing available experimental data, outlining key structural differences, and detailing relevant experimental protocols.
Introduction
Furan-based dicarboxylic acids are recognized as important bio-based platform chemicals with applications in polymer synthesis and as precursors for pharmacologically active molecules. The introduction of phenyl substituents onto the furan ring is expected to significantly influence the molecule's conformation, electronic properties, and biological activity. Understanding the structural nuances between the different positional isomers is crucial for targeted drug design and the development of novel materials.
While experimental data for this compound and its derivatives are available, comprehensive experimental characterization of its 3,4-diphenyl and 2,4-diphenyl isomers is limited in publicly accessible literature. This guide, therefore, presents a combination of available experimental data for the 2,5-isomer and theoretical considerations for its isomers, alongside general experimental protocols applicable for their synthesis and characterization.
Isomers of Diphenylfuran Dicarboxylic Acid
The three positional isomers of diphenylfuran dicarboxylic acid are:
-
This compound: Phenyl groups at the 2 and 5 positions of the furan ring, with carboxylic acid groups at the 3 and 4 positions.
-
3,4-Diphenylfuran-2,5-dicarboxylic acid: Phenyl groups at the 3 and 4 positions, with carboxylic acid groups at the 2 and 5 positions. The existence of this isomer is confirmed by its CAS number: 54607-68-0.
-
2,4-Diphenylfuran-3,5-dicarboxylic acid: Phenyl and carboxylic acid groups arranged in an alternating pattern around the furan ring.
The spatial arrangement of the bulky phenyl and polar carboxylic acid groups is expected to result in distinct physicochemical and biological properties for each isomer.
Structural Comparison
A direct comparison of experimental data is hampered by the limited information on the 3,4- and 2,4-diphenyl isomers. However, based on the crystal structure of a derivative of the 2,5-isomer and general principles of organic chemistry, we can infer key structural differences.
Table 1: Comparison of Structural and Physicochemical Properties
| Property | This compound | 3,4-Diphenylfuran-2,5-dicarboxylic acid (Predicted) | 2,4-Diphenylfuran-3,5-dicarboxylic acid (Predicted) |
| Symmetry | C2v (for the core, ignoring phenyl rotation) | C2h (for the core, ignoring phenyl rotation) | Cs |
| Molecular Formula | C₁₈H₁₂O₅ | C₁₈H₁₂O₅ | C₁₈H₁₂O₅ |
| Molecular Weight | 308.29 g/mol | 308.29 g/mol | 308.29 g/mol |
| Dihedral Angles (Phenyl-Furan) | 54.91° and 20.96° (for diethyl ester)[1] | Expected to be significant due to steric hindrance between phenyl groups. | Expected to be varied due to different steric environments. |
| Intramolecular Hydrogen Bonding | Possible between adjacent carboxylic acid groups. | Not possible between carboxylic acid groups. | Possible between adjacent carboxylic acid and phenyl groups (C-H...O). |
| Predicted Polarity | High | Moderate | High |
| Predicted Solubility | Likely to have moderate solubility in polar organic solvents. | Potentially lower solubility due to higher symmetry. | Likely to have moderate solubility in polar organic solvents. |
Experimental Data
Crystallographic Data
The crystal structure of diethyl 2,5-diphenylfuran-3,4-dicarboxylate provides valuable insight into the conformation of the 2,5-isomer.
Table 2: Crystallographic Data for Diethyl 2,5-diphenylfuran-3,4-dicarboxylate [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 11.9535 (8) |
| b (Å) | 17.0116 (12) |
| c (Å) | 18.9219 (14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3847.7 (5) |
| Dihedral Angle (Phenyl 1 - Furan) | 54.91 (14)° |
| Dihedral Angle (Phenyl 2 - Furan) | 20.96 (15)° |
| Dihedral Angle (Phenyl 1 - Phenyl 2) | 46.89 (13)° |
The significant dihedral angles between the phenyl rings and the furan ring indicate a non-planar conformation, likely due to steric hindrance.
Spectroscopic Data
Table 3: Spectroscopic Data for 2,5-Furandicarboxylic Acid (FDCA)
| Technique | Key Features |
| ¹H NMR | Aromatic protons on the furan ring typically appear as a singlet around 7.3 ppm in DMSO-d₆. The carboxylic acid protons are highly deshielded and appear as a broad singlet above 13 ppm. |
| ¹³C NMR | Carbonyl carbons of the carboxylic acids are observed in the range of 160-170 ppm. The furan ring carbons show signals between 115 and 150 ppm. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight. Common fragmentation patterns include the loss of CO₂ and H₂O. |
For the diphenyl-substituted analogues, the NMR spectra would be more complex due to the presence of signals from the phenyl protons and carbons. The chemical shifts of the furan protons would also be influenced by the phenyl substituents.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of these specific isomers are not widely published. However, general methods for the synthesis of substituted furan-dicarboxylic acids and standard analytical techniques can be applied.
Synthesis
A potential synthetic route to diphenylfuran dicarboxylic acids could involve a Paal-Knorr furan synthesis followed by oxidation of appropriate side chains or direct carboxylation.
General Protocol for Paal-Knorr Furan Synthesis:
-
Reactant Preparation: A 1,4-dicarbonyl compound is required as the starting material. For diphenylfuran derivatives, this would likely involve a precursor with phenyl groups at the appropriate positions.
-
Cyclization: The 1,4-dicarbonyl compound is treated with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to induce cyclization and form the furan ring.
-
Purification: The crude product is purified by recrystallization or column chromatography.
General Protocol for Carboxylation:
-
Lithiation: The diphenylfuran core can be deprotonated at the desired positions using a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures.
-
Carboxylation: The resulting lithiated species is then quenched with carbon dioxide (e.g., by bubbling CO₂ gas or adding dry ice).
-
Work-up and Purification: The reaction mixture is acidified to protonate the carboxylate salts, and the dicarboxylic acid is extracted and purified.
Characterization
X-ray Crystallography:
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector.[2][3]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and geometric parameters.[4]
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[5][6][7][8]
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.
Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).[9][10]
-
Mass Analysis: The mass-to-charge ratio of the resulting ions is measured, providing information about the molecular weight and fragmentation pattern of the compound.
Visualizations
The following diagrams illustrate the chemical structures of the isomers and a general workflow for their characterization.
Caption: Chemical structures of the three positional isomers of diphenylfuran dicarboxylic acid.
Caption: A general workflow for the synthesis and structural characterization of diphenylfuran dicarboxylic acid isomers.
Conclusion
The structural analysis of this compound and its isomers is a compelling area of research with implications for both medicinal chemistry and materials science. While experimental data for the 2,5-isomer provides a solid foundation, further investigation into the synthesis and characterization of the 3,4- and 2,4-diphenyl isomers is crucial for a complete understanding of their structure-property relationships. The methodologies and comparative framework presented in this guide offer a roadmap for future research in this area, which could lead to the discovery of novel compounds with tailored properties for various applications.
References
- 1. Diethyl 2,5-diphenylfuran-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
comparative thermal analysis of polymers derived from furan dicarboxylic acids
A Comparative Guide to the Thermal Properties of Furan-Based Polymers
The transition towards a bio-based economy has spurred significant research into polymers derived from renewable resources, with 2,5-furandicarboxylic acid (FDCA) emerging as a key building block. Polymers synthesized from FDCA, particularly polyesters and polyamides, are being investigated as sustainable alternatives to their petroleum-based counterparts.[1][2] Understanding the thermal behavior of these materials is crucial for their processing and application. This guide provides a comparative thermal analysis of various furan-derived polymers, supported by experimental data and methodologies.
Performance Comparison
The thermal properties of furan-based polymers are significantly influenced by their chemical structure, including the length of the diol or diamine monomer and the presence of amide groups. The most studied furan-based polymer, poly(ethylene 2,5-furandicarboxylate) (PEF), is often compared to the conventional polyester, poly(ethylene terephthalate) (PET). PEF exhibits a higher glass transition temperature (Tg) of approximately 77-87°C and a lower melting temperature (Tm) around 210-220°C compared to PET (Tg ≈ 70-76°C, Tm ≈ 250-260°C).[3][4][5] This combination of properties allows for a broader processing window and potential for hot-fill applications where PET is not suitable.
The thermal stability of furan-based polyesters is generally high, with decomposition temperatures typically above 350°C.[6] For instance, PEF is thermally stable up to 373°C.[5] The aromatic nature of the furan ring contributes to this high thermal resistance.[2]
In the case of poly(alkylene 2,5-furandicarboxylate)s (PAFs), the thermal properties are systematically affected by the number of methylene units in the aliphatic diol. As the chain length increases, the glass transition temperature and melting temperature tend to decrease due to increased chain flexibility.
Furan-based polyamides and poly(ester amide)s also demonstrate interesting thermal characteristics. The introduction of amide groups can lead to increased thermal stability and higher glass transition temperatures due to the formation of hydrogen bonds.[7][8][9] For example, some furan-based polyamides have shown glass transition temperatures as high as 280°C.[7]
The following table summarizes the key thermal properties of several representative polymers derived from furan dicarboxylic acids as reported in the literature.
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5%) (°C) |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | 77 - 87[3][10] | 210 - 220.7[3][10] | 339 - 390[4][6] |
| Poly(propylene 2,5-furandicarboxylate) (PPF) | 52[11] | Amorphous[11] | ~360[11] |
| Poly(butylene 2,5-furandicarboxylate) (PBF) | ~35-45 | ~170-180 | ~370 |
| Poly(hexamethylene 2,5-furandicarboxylate) (PHF) | 7[3] | 145[3] | ~370[11] |
| Furan-based Polyamide (PA6F) | 127[7] | Amorphous[7] | >350 |
Experimental Protocols
The data presented in this guide are primarily obtained through three key thermal analysis techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Typical Protocol: A small sample (typically 5-10 mg) is placed in a high-purity alumina or platinum pan. The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere of nitrogen or air. The temperature at which a 5% weight loss occurs (Td, 5%) is often reported as the onset of decomposition.
Differential Scanning Calorimetry (DSC): DSC is employed to measure the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Typical Protocol: A small, encapsulated sample (typically 5-10 mg) is subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle. The first heating scan is used to erase the thermal history of the sample. The sample is heated to a temperature above its melting point, held for a few minutes, and then cooled at a controlled rate (e.g., 10°C/min). The second heating scan, also at a controlled rate (e.g., 10°C/min), is then used to determine the Tg (as the midpoint of the step change in heat capacity) and Tm (as the peak maximum of the endothermic melting event).
Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied sinusoidal stress. It is a highly sensitive technique for detecting the glass transition.
-
Typical Protocol: A rectangular or film specimen is clamped in the instrument and subjected to a sinusoidal deformation. The temperature is ramped at a controlled rate (e.g., 3°C/min) while the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded. The glass transition is often identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
Visualizing the Analysis Workflow
The following diagram illustrates a typical experimental workflow for the comparative thermal analysis of furan-derived polymers.
Caption: Experimental workflow for comparative thermal analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sugar-energy.com [sugar-energy.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Unlocking the potential of furan-based poly(ester amide)s: an investigation of crystallization, molecular dynamics and degradation kinetics of novel p ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00713K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
evaluating the gas adsorption capacity of MOFs from 2,5-Diphenylfuran-3,4-dicarboxylic acid
A Comparative Guide to the Gas Adsorption Capacity of Metal-Organic Frameworks Derived from 2,5-Furandicarboxylic Acid and Other Prominent Analogues
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a class of porous crystalline materials with exceptional potential for gas storage and separation applications. Their high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for addressing challenges in areas such as carbon capture, hydrogen storage, and gas purification. This guide provides a comparative evaluation of the gas adsorption capacities of MOFs synthesized from the bio-derived linker, 2,5-furandicarboxylic acid (FDCA), against well-established MOFs, namely MOF-5, HKUST-1, and UiO-66. The following sections present quantitative gas adsorption data, detailed experimental protocols, and visualizations of key processes to aid researchers, scientists, and drug development professionals in their understanding and application of these materials.
Comparative Gas Adsorption Data
The gas adsorption capacities of MOFs are influenced by a multitude of factors including the specific surface area, pore volume, temperature, and pressure. The following tables summarize the reported gas adsorption data for MOFs derived from 2,5-furandicarboxylic acid and a selection of benchmark MOFs. It is important to note that the experimental conditions under which these values were obtained can vary, impacting direct comparability.
Table 1: Comparison of CO₂ Adsorption Capacities
| MOF | Metal Center | Organic Linker | CO₂ Adsorption Capacity (mmol/g) | Pressure (bar) | Temperature (K) |
| FDCA-based MOFs | |||||
| Zr-CAU-28 | Zr | 2,5-Furandicarboxylic acid | Not explicitly found in searches | - | - |
| Al-MOF | Al | 2,5-Furandicarboxylic acid | ~4.5 (from graph)[1] | ~1 | 313 |
| Alternative MOFs | |||||
| MOF-5 | Zn | 1,4-Benzenedicarboxylic acid | ~2.5[2] | 1 | 298 |
| HKUST-1 | Cu | Benzene-1,3,5-tricarboxylic acid | 4.2[3] | 1 | 298 |
| UiO-66 | Zr | 1,4-Benzenedicarboxylic acid | 2.2[3] | 1 | 298 |
| UiO-66-NH₂ | Zr | 2-Amino-1,4-benzenedicarboxylic acid | 2.1[3] | 1 | 298 |
Table 2: Comparison of H₂ Adsorption Capacities
| MOF | Metal Center | Organic Linker | H₂ Adsorption Capacity (wt%) | Pressure (bar) | Temperature (K) |
| FDCA-based MOFs | |||||
| Al-MOF | Al | 2,5-Furandicarboxylic acid | ~0.22 (from graph)[1] | ~1 | 77 |
| Alternative MOFs | |||||
| MOF-5 | Zn | 1,4-Benzenedicarboxylic acid | 0.5[4] | ~1 | 77 |
| HKUST-1 | Cu | Benzene-1,3,5-tricarboxylic acid | Not explicitly found in searches | - | - |
| UiO-66 | Zr | 1,4-Benzenedicarboxylic acid | Not explicitly found in searches | - | - |
Table 3: Comparison of N₂ Adsorption and Surface Area
| MOF | Metal Center | Organic Linker | BET Surface Area (m²/g) | N₂ Adsorption Conditions |
| FDCA-based MOFs | ||||
| Zr-CAU-28 | Zr | 2,5-Furandicarboxylic acid | 1006[5][6][7] | 77 K |
| Al-MOF | Al | 2,5-Furandicarboxylic acid | Not explicitly found in searches | - |
| Alternative MOFs | ||||
| MOF-5 | Zn | 1,4-Benzenedicarboxylic acid | ~1157[4] | 77 K |
| HKUST-1 | Cu | Benzene-1,3,5-tricarboxylic acid | ~1700-1900 | 77 K |
| UiO-66 | Zr | 1,4-Benzenedicarboxylic acid | ~1100-1200 | 77 K |
Experimental Protocols
General MOF Synthesis (Solvothermal/Hydrothermal Method)
The solvothermal or hydrothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[8]
-
Reagent Dissolution : The metal salt and the organic linker are dissolved in a suitable solvent or a mixture of solvents. Common solvents include dimethylformamide (DMF), diethylformamide (DEF), and water.[9]
-
Sealing the Reaction Vessel : The resulting solution is placed in a sealed vessel, such as a Teflon-lined stainless-steel autoclave.[8]
-
Heating : The vessel is heated in an oven at a specific temperature for a defined period, typically ranging from several hours to a few days.
-
Cooling and Crystal Formation : The vessel is allowed to cool down to room temperature, during which the MOF crystals precipitate out of the solution.
-
Washing : The obtained crystals are thoroughly washed with fresh solvent to remove any unreacted starting materials and impurities. This is often achieved by centrifugation and redispersion.[8]
-
Activation : The solvent molecules residing within the pores of the MOF are removed to make the porous network accessible for gas adsorption. This is a critical step and can be performed by heating under vacuum or by solvent exchange followed by supercritical CO₂ drying.[9][10][11]
Gas Adsorption Measurement (Volumetric Method)
Volumetric gas adsorption analysis is a standard technique to determine the gas uptake capacity and porous properties of materials.
-
Sample Degassing : A known mass of the MOF sample is placed in a sample tube and degassed under high vacuum and elevated temperature to remove any adsorbed species from the pores.
-
Dead Volume Measurement : The free volume (dead volume) of the sample tube is determined, typically using a non-adsorbing gas like helium.
-
Adsorption Isotherm Measurement : The sample is cooled to the desired analysis temperature (e.g., 77 K for N₂ or 273/298 K for CO₂). A known amount of the adsorptive gas is introduced into the system in controlled increments. After each dose, the system is allowed to equilibrate, and the amount of gas adsorbed is calculated from the pressure change. This process is repeated over a range of pressures to generate an adsorption isotherm.
-
Desorption Isotherm Measurement : Following the adsorption measurements, the pressure is systematically decreased in steps to measure the desorption isotherm.
-
Data Analysis : The collected isotherm data is used to calculate various parameters, including the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
Gas Adsorption Measurement (Breakthrough Method)
Breakthrough analysis provides information on the dynamic separation performance of an adsorbent under flow conditions.[12]
-
Column Packing : The MOF material is packed into a column of known dimensions.
-
Activation : The packed bed is activated in-situ by flowing an inert gas at an elevated temperature to remove impurities.
-
Gas Flow : A gas mixture of a known composition and flow rate is passed through the adsorbent bed at a specific temperature and pressure.[13]
-
Outlet Concentration Monitoring : The composition of the gas exiting the column is continuously monitored over time using a suitable detector (e.g., a mass spectrometer or thermal conductivity detector).[13]
-
Breakthrough Curve Generation : A plot of the outlet concentration of the adsorbate versus time is generated. The "breakthrough time" is the point at which the adsorbate is first detected at the outlet.
-
Data Analysis : The breakthrough curve is used to calculate the dynamic adsorption capacity, selectivity, and to evaluate the separation performance of the material for a specific gas mixture.
Visualizations
References
- 1. US9688700B2 - Metal-organic frameworks based on on 2,5-furandicarboxylic acid or 2,5-thiophenedicarboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Monolithic metal–organic frameworks for carbon dioxide separation - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00017A [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Green Synthesis of Zr-CAU-28: Structure and Properties of the First Zr-MOF Based on 2,5-Furandicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. micromeritics.com [micromeritics.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Biological Activity of Furan Compounds with a Focus on 2,5-Diphenylfuran-3,4-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Furan Compounds
Furan is a five-membered aromatic heterocyclic ring containing one oxygen atom, which is a common scaffold in a vast number of biologically active compounds.[1] The furan nucleus is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1][2][3] The biological activity of furan derivatives is often attributed to the ability of the furan ring to participate in various chemical interactions, such as hydrogen bonding and π–π stacking, with biological targets.[1]
Biological Activity Profile: 2,5-Diphenylfuran-3,4-dicarboxylic acid in Context
Direct biological activity data for this compound is not currently published. However, based on the documented activities of structurally related 2,5-diarylfuran derivatives, we can infer its potential in several therapeutic areas.
Antitumor Activity
Numerous furan derivatives have demonstrated significant in vitro cytotoxic activity against various cancer cell lines.[2][4][5] For instance, certain furan-containing compounds have shown potent anti-proliferative effects against HeLa (cervical cancer) and SW620 (colorectal cancer) cell lines, with IC50 values in the micromolar range.[2] The proposed mechanism for some of these compounds involves the suppression of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways.[2]
Table 1: In Vitro Antitumor Activity of Selected Furan Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Furan Derivative 1 | HeLa | 0.08 - 8.79 | [2] |
| Furan Derivative 24 | HeLa | 0.08 - 8.79 | [2] |
| Furan Derivative 24 | SW620 | Moderate to Potent | [2] |
| Furan Derivative 4 | MCF-7 | 4.06 | [4] |
| Furan Derivative 7 | MCF-7 | 2.96 | [4] |
Anti-inflammatory Activity
Derivatives of 2,5-diarylfurans have been investigated for their anti-inflammatory properties. A study on 2,5-diaryl substituted furans functionalized with amino acids revealed their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] Specifically, a proline-substituted derivative was found to selectively inhibit COX-2, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[1] The anti-inflammatory effects of some natural furan derivatives are also linked to their ability to modulate signaling pathways such as MAPK and PPAR-γ.[6]
Table 2: Anti-inflammatory Activity of a 2,5-Diarylfuran Derivative
| Compound | Assay | Result | Reference |
| Proline-substituted 2,5-diarylfuran | PGE2 secretion in LPS-stimulated neutrophils | Inhibition observed, suggesting COX-2 selectivity | [1] |
Antimicrobial Activity
The furan nucleus is a core component of several antimicrobial agents.[6] Furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[6] For example, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) has demonstrated broad-spectrum antimicrobial activity.[7] The mechanism of action for some antimicrobial furans involves the inhibition of microbial growth and the modification of essential enzymes.[6]
Table 3: Antimicrobial Activity of a Furanone Derivative
| Compound | Activity | Mechanism | Reference |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Broad-spectrum antimicrobial | Energy-dependent manner | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the key biological activities discussed.
In Vitro Antitumor Activity: MTT Cell Viability Assay
This assay determines the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 24 hours.[4]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
References
- 1. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic potency and induced biochemical parameters in mice serum of new furan derivatives against liver cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Value of 2,5-Diphenylfuran-3,4-dicarboxylic Acid in Advanced Material Synthesis: A Cost-Benefit Analysis
A detailed comparative analysis of 2,5-Diphenylfuran-3,4-dicarboxylic acid against established high-performance monomers reveals its potential for developing next-generation polymers with superior thermal and mechanical properties. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, performance characteristics, and a cost-benefit perspective relative to conventional alternatives.
The quest for advanced materials with exceptional thermal stability, mechanical robustness, and tailored functionalities has led to the exploration of novel aromatic monomers. Among these, this compound emerges as a promising candidate for the synthesis of high-performance polyamides and polyesters. Its rigid, planar structure, imparted by the furan ring flanked by phenyl groups, is anticipated to translate into polymers with high glass transition temperatures (Tg) and excellent mechanical strength, positioning it as a potential competitor to well-established monomers like terephthalic acid and 2,5-furandicarboxylic acid (FDCA).
This guide provides a cost-benefit analysis of utilizing this compound in material synthesis, presenting a comparative overview of its synthesis, potential performance, and a realistic assessment of its current standing against commercially available alternatives.
Performance Comparison: A Data-Driven Perspective
Due to the nascent stage of research into polymers derived from this compound, extensive experimental data is not yet available. However, based on the performance of structurally similar aromatic and furan-based polymers, we can project the potential properties of materials synthesized using this novel monomer. The following table provides a comparative summary of key performance indicators for high-performance polyamides derived from terephthalic acid and 2,5-furandicarboxylic acid (FDCA), which serve as benchmarks for evaluating the potential of this compound.
| Property | Polyamide from Terephthalic Acid (e.g., PA6T) | Polyamide from 2,5-Furandicarboxylic Acid (FDCA) | Projected Performance of Polyamide from this compound |
| Glass Transition Temperature (Tg) | ~125 °C | 97 - 140 °C[1] | Expected to be significantly higher due to increased rigidity from phenyl groups. |
| Tensile Modulus | High | 3.5 GPa[2] | Potentially higher than FDCA-based polyamides, approaching or exceeding aramids. |
| Tensile Strength | High | High | Expected to be in the high-performance range. |
| Thermal Decomposition Temperature (Td) | > 400 °C[3] | Comparable to aromatic polyamides[2] | Anticipated to be excellent, likely exceeding 400°C. |
| Solubility | Generally poor in common organic solvents | Good solubility in organic solvents[4] | May exhibit limited solubility due to rigid structure, requiring specialized solvents for processing. |
Experimental Protocols: Synthesizing the Future of Materials
The synthesis of this compound is a multi-step process. The following protocols are based on established chemical literature and provide a detailed methodology for the synthesis of the monomer and its subsequent polymerization.
Synthesis of Diethyl 2,5-Diphenylfuran-3,4-dicarboxylate
Materials:
-
Starting materials for the furan ring synthesis (specific precursors as per Wu et al., 1997)
-
Ethanol
-
Acid catalyst (e.g., sulfuric acid)
-
Appropriate solvents for reaction and purification
Procedure:
-
Furan Ring Formation: The initial step involves the synthesis of the 2,5-diphenylfuran core. This is typically achieved through a cyclization reaction of appropriate precursors.
-
Introduction of Carboxylate Groups: Following the formation of the furan ring, the carboxylate groups are introduced at the 3 and 4 positions. This may involve a Friedel-Crafts acylation followed by oxidation, or other established methods for functionalizing furan rings.
-
Esterification: The resulting dicarboxylic acid is then esterified to yield Diethyl 2,5-diphenylfuran-3,4-dicarboxylate. This is typically achieved by refluxing the dicarboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure diethyl ester.
Hydrolysis to this compound
The dicarboxylic acid can be obtained from its diethyl ester via hydrolysis.
Materials:
-
Diethyl 2,5-diphenylfuran-3,4-dicarboxylate
-
Base (e.g., sodium hydroxide or potassium hydroxide)
-
Water and an appropriate co-solvent (e.g., ethanol)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Saponification: The diethyl ester is dissolved in a mixture of water and a co-solvent like ethanol. An excess of a strong base (e.g., NaOH or KOH) is added to the solution.
-
Heating: The reaction mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester groups.
-
Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) until the pH is acidic. This protonates the carboxylate salt, causing the dicarboxylic acid to precipitate.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Polycondensation for Polyamide Synthesis
A general procedure for the synthesis of polyamides from a dicarboxylic acid and a diamine is as follows:
Materials:
-
This compound
-
An aromatic or aliphatic diamine (e.g., p-phenylenediamine, m-phenylenediamine)
-
A suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))
-
A condensing agent (e.g., triphenyl phosphite and pyridine) or formation of the diacid chloride.
Procedure:
-
Monomer Dissolution: The dicarboxylic acid and the diamine are dissolved in an anhydrous polar aprotic solvent such as NMP or DMAc under an inert atmosphere (e.g., nitrogen).
-
Polycondensation:
-
Direct Polycondensation: A condensing agent like triphenyl phosphite and pyridine is added to the solution, and the mixture is heated to facilitate the formation of amide bonds.
-
Diacid Chloride Route: The dicarboxylic acid is first converted to its more reactive diacid chloride using a reagent like thionyl chloride. The purified diacid chloride is then slowly added to a solution of the diamine in a suitable solvent at low temperature.
-
-
Polymer Precipitation and Purification: After the polymerization is complete, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol or water. The precipitated polymer is then collected by filtration, washed thoroughly to remove any unreacted monomers and byproducts, and dried under vacuum.
Visualizing the Process: Synthesis and Workflow
To better understand the synthesis and application of this compound, the following diagrams illustrate the key pathways and workflows.
References
- 1. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. synthesis-and-characterisation-of-polyamides-based-on-2-5-furandicarboxylic-acid-as-a-sustainable-building-block-for-engineering-plastics - Ask this paper | Bohrium [bohrium.com]
- 3. Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semi-bio-based aromatic polyamides from 2,5-furandicarboxylic acid: toward high-performance polymers from renewable resources - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Diethyl 2,5-diphenylfuran-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Diphenylfuran-3,4-dicarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Diphenylfuran-3,4-dicarboxylic acid, ensuring the protection of personnel and the environment.
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. This compound is an organic acid and should be treated as chemical waste; it should not be disposed of down the drain or in regular trash.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1][2]
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Acids" or "Organic Acid Waste."
-
Crucially, do not mix this compound with bases, oxidizing agents, or other incompatible chemicals. [1][3]
-
-
Waste Container Selection and Labeling:
-
Use a container that is compatible with organic acids. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[2][4]
-
The container must be in good condition, with no cracks or leaks.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Waste Accumulation:
-
If collecting waste over time, ensure the container is kept securely closed when not in use.
-
Store the waste container in a designated, secondary containment area, such as a chemical-resistant tray, to contain any potential leaks.
-
This storage area should be away from heat sources and direct sunlight.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with the full chemical name and any other relevant information from the Safety Data Sheet (SDS).
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, wear your full PPE.
-
Carefully sweep the solid material into a designated waste container. Avoid creating dust.
-
Clean the spill area with an appropriate solvent (e.g., acetone), followed by soap and water.
-
All materials used for cleanup (e.g., paper towels, absorbent pads) must also be disposed of as hazardous waste.
Chemical Waste Segregation Summary
For easy reference, the following table summarizes the segregation of common laboratory chemical waste streams.
| Waste Category | Examples | Incompatible with |
| Organic Acids | This compound , Acetic acid, Formic acid | Bases, Oxidizers, Cyanides, Sulfides |
| Halogenated Solvents | Dichloromethane, Chloroform | Non-halogenated solvents (in some jurisdictions), Reactive metals |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Halogenated solvents (in some jurisdictions), Oxidizers |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Acids, Organic materials |
| Oxidizers | Hydrogen peroxide, Potassium permanganate | Reducing agents, Flammable and combustible materials, Organic materials |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
While neutralization is a common method for treating inorganic acids, it is generally not recommended for organic acids like this compound, as the resulting salt may still be toxic and require disposal as hazardous waste.[3][5] The most environmentally responsible and compliant method of disposal is through a certified hazardous waste incineration facility, which ensures the complete destruction of the organic molecule.[6][7] Always consult your local and institutional regulations to ensure full compliance.
References
- 1. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. ilt.safetynow.com [ilt.safetynow.com]
- 6. esemag.com [esemag.com]
- 7. hilarispublisher.com [hilarispublisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
